Metenolone acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAUJQOPTMSERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Vitro Pharmacological Profile of Metenolone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in-vitro characteristics of this compound, focusing on its interactions with key molecular targets that govern its anabolic and androgenic effects. This document summarizes available quantitative data on receptor binding and enzyme modulation, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
Introduction
This compound (1-methyl-17β-hydroxy-5α-androst-1-en-3-one acetate) is a well-established AAS known for its moderate anabolic and weak androgenic properties.[1] As a derivative of DHT, it is not a substrate for the aromatase enzyme, and therefore does not convert to estrogenic metabolites.[2] Its primary mechanism of action is through the activation of the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens.[1] Understanding the precise in-vitro pharmacological profile of this compound is crucial for elucidating its structure-activity relationships, predicting its physiological effects, and informing the development of novel selective androgen receptor modulators (SARMs).
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the in-vitro activity of metenolone and its metabolites. It is important to note that this compound is rapidly hydrolyzed to its active form, metenolone, in vivo. Therefore, data for metenolone is considered highly relevant.
Table 1: Androgen Receptor Binding Affinity
| Compound | Ligand | Tissue/System | Parameter | Value | Reference |
| Methenolone | [³H]methyltrienolone (MT) | Rat Skeletal Muscle Cytosol | RBA¹ | > Testosterone, < Nandrolone | [3][4] |
| Methenolone | [³H]methyltrienolone (MT) | Rat Prostate Cytosol | RBA¹ | > Testosterone, < Nandrolone | [3][4] |
¹Relative Binding Affinity (RBA) compared to methyltrienolone (R1881), a potent synthetic androgen.
Table 2: Androgen Receptor Transactivation
| Compound | Cell Line | Reporter System | Parameter | Value | Reference |
| This compound | Data Not Available | Data Not Available | EC₅₀ | Data Not Available |
Table 3: Enzymatic Inhibition
| Compound | Enzyme | Source | Parameter | Value | Reference |
| This compound | 5α-Reductase | Data Not Available | IC₅₀ | Data Not Available | |
| 5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate (Metabolite of this compound) | Aromatase | Human Placental Microsomes | IC₅₀ | 19.602 ± 0.47 µM | [5] |
| 17β-hydroxy-1-methyl-4-androstadiene-3-one (Metabolite of this compound) | Aromatase | Human Placental Microsomes | IC₅₀ | 0.0049 ± 0.0032 µM | [5] |
Table 4: Sex Hormone-Binding Globulin (SHBG) Binding Affinity
| Compound | Ligand | System | Parameter | Value | Reference |
| Methenolone | [³H]DHT | Human Plasma | RBA¹ | < 1α-methyl-DHT, > Methanedienone | [4] |
¹Relative Binding Affinity (RBA) compared to dihydrotestosterone (DHT).
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the in-vitro pharmacological profile of compounds like this compound. The following are representative protocols for the key assays.
Androgen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate tissue from castrated adult male rats.
-
Buffers: TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4), TGEP buffer (TEG with 1 mM DTT and 10 mM sodium molybdate).
-
Radioligand: [³H]Mibolerone or [³H]methyltrienolone (R1881).
-
Unlabeled competitor: Dihydrotestosterone (DHT) or unlabeled R1881.
-
Test compound: this compound.
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail.
Procedure:
-
Cytosol Preparation: Homogenize rat prostate tissue in ice-cold TGEP buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).
-
Binding Reaction: In triplicate, incubate cytosol preparations with a fixed concentration of radioligand and varying concentrations of the test compound (this compound) or unlabeled competitor. Include tubes with radioligand only (total binding) and radioligand with a saturating concentration of unlabeled competitor (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation, add DCC suspension to each tube to adsorb unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Materials:
-
A suitable mammalian cell line, such as PC3 or HEK293, that does not endogenously express AR.
-
Expression vector for the human androgen receptor (hAR).
-
Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compound: this compound.
-
Luciferase assay reagent (if using a luciferase reporter).
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the hAR expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for 24-48 hours to allow for AR activation and reporter gene expression.
-
Reporter Gene Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a fluorescent reporter, measure fluorescence intensity.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).
5α-Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the 5α-reductase enzyme.
Materials:
-
Rat liver or prostate microsomes as a source of 5α-reductase.
-
Buffer: Potassium phosphate buffer (pH 6.5).
-
Substrate: [¹⁴C]Testosterone.
-
Cofactor: NADPH.
-
Test compound: this compound.
-
Reference inhibitor: Finasteride.
-
Ethyl acetate for extraction.
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or scintillation counter.
Procedure:
-
Enzyme Reaction: In triplicate, pre-incubate the microsomal preparation with the test compound (this compound) or reference inhibitor in the buffer.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]Testosterone and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Termination and Extraction: Stop the reaction by adding a strong base and extract the steroids with ethyl acetate.
-
Separation and Quantification: Spot the extracted steroids on a TLC plate and separate the testosterone and DHT. Quantify the amount of [¹⁴C]DHT formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration and determine the IC₅₀ value.
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of androgens to estrogens by the aromatase enzyme.
Materials:
-
Human placental microsomes as a source of aromatase.
-
Buffer: Phosphate buffer (pH 7.4).
-
Substrate: [³H]Androstenedione.
-
Cofactor: NADPH.
-
Test compound: this compound.
-
Reference inhibitor: Letrozole or exemestane.
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail.
Procedure:
-
Enzyme Reaction: In triplicate, incubate the placental microsomes with [³H]Androstenedione, NADPH, and varying concentrations of the test compound (this compound) or reference inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Termination and Measurement of Released Tritium: Stop the reaction by adding an equal volume of DCC suspension to adsorb the unreacted substrate. Centrifuge to pellet the charcoal. The supernatant will contain the tritiated water ([³H]₂O) produced during the aromatization reaction.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental processes are provided below to facilitate a deeper understanding.
Discussion
The available in-vitro data for metenolone indicates that it is a potent ligand for the androgen receptor, with a binding affinity greater than that of the endogenous androgen, testosterone.[3][4] This strong binding affinity is consistent with its known anabolic effects. The fact that this compound is a derivative of DHT and does not undergo aromatization is a key feature of its pharmacological profile, distinguishing it from testosterone and other aromatizable androgens.[2]
The aromatase inhibition data is particularly interesting. While the parent compound's activity is yet to be definitively quantified in publicly available literature, the potent inhibitory activity of one of its metabolites (17β-hydroxy-1-methyl-4-androstadiene-3-one, IC₅₀ = 0.0049 µM) suggests that the biotransformation of this compound may lead to compounds with significant anti-aromatase effects.[5] This could contribute to its overall non-estrogenic clinical profile.
The relatively lower binding affinity of methenolone for SHBG compared to testosterone suggests that a higher fraction of methenolone may exist in the unbound, biologically active form in circulation.[4]
It is important to acknowledge that while some anabolic steroids exhibit low binding affinity for the AR, they can still be potent activators of the receptor in transactivation assays.[1][6] Therefore, obtaining a specific EC₅₀ value for this compound in a transactivation assay is a critical next step to fully characterize its functional activity at the receptor level.
Conclusion
This compound, acting through its active metabolite metenolone, is a potent androgen receptor agonist with no propensity for aromatization. Its in-vitro profile is characterized by a high binding affinity for the androgen receptor and a relatively low affinity for SHBG. While quantitative data on its interaction with 5α-reductase and a direct measure of its AR transactivation potential are still needed for a complete profile, the existing data provides a solid foundation for understanding its mechanism of action. Further research should focus on generating the missing quantitative parameters to enable a more precise correlation between its in-vitro pharmacology and its observed clinical effects. The potent aromatase inhibitory activity of one of its metabolites also warrants further investigation. This technical guide serves as a resource for researchers and scientists in the field of endocrinology and drug development, providing a consolidated view of the current knowledge on the in-vitro pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Biotransformation of this compound and epiandrosterone by fungi and evaluation of resulting metabolites for aromatase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Metenolone Acetate's Affinity for Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is recognized for its moderate anabolic effects and comparatively weak androgenic properties. Its therapeutic applications have included the treatment of anemia resulting from bone marrow failure. The primary mechanism of action for this compound, and its active form metenolone, is through direct binding to and activation of the androgen receptor (AR). This interaction initiates a cascade of cellular events, leading to the modulation of gene expression and subsequent physiological effects, most notably in skeletal muscle.[1]
This technical guide provides an in-depth analysis of the binding affinity of metenolone for the androgen receptor, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Quantitative Analysis of Androgen Receptor Binding
The binding affinity of metenolone to the androgen receptor has been quantified in comparative studies against other anabolic-androgenic steroids. The most pertinent data comes from competitive binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. The results are often expressed as a Relative Binding Affinity (RBA), typically benchmarked against a potent synthetic androgen like methyltrienolone (R1881).
Below is a summary of the quantitative data for metenolone and a selection of other AAS, primarily sourced from the key study by Saartok, Dahlberg, & Gustafsson (1984).
| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Methenolone | Skeletal Muscle | Rat | 58 |
| Methenolone | Skeletal Muscle | Rabbit | 54 |
| Methenolone | Prostate | Rat | 44 |
| Methyltrienolone (R1881) | Skeletal Muscle / Prostate | Rat | 100 |
| Testosterone | Skeletal Muscle | Rat | 23 |
| Testosterone | Prostate | Rat | 21 |
| Dihydrotestosterone (DHT) | Prostate | Rat | 46 |
| Nandrolone (19-Nortestosterone) | Skeletal Muscle | Rat | 74 |
| Nandrolone (19-Nortestosterone) | Prostate | Rat | 66 |
| Mesterolone (1α-methyl-DHT) | Skeletal Muscle | Rat | 8 |
| Mesterolone (1α-methyl-DHT) | Prostate | Rat | 25 |
| Stanozolol | Skeletal Muscle / Prostate | Rat | < 5 |
| Methandienone | Skeletal Muscle / Prostate | Rat | < 5 |
| Fluoxymesterone | Skeletal Muscle / Prostate | Rat | < 5 |
Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[2][3][4]
Experimental Protocols
The following section details a representative methodology for a competitive androgen receptor binding assay, based on the principles employed in the foundational studies of AAS binding affinity.
Objective
To determine the relative binding affinity of this compound (and other test compounds) for the androgen receptor in rat skeletal muscle and prostate cytosol through a competitive radiometric binding assay.
Materials
-
Radioligand: [3H]Methyltrienolone (R1881)
-
Tissues: Ventral prostates and skeletal muscle from castrated male Sprague-Dawley rats.
-
Buffers:
-
Homogenization Buffer (e.g., Tris-HCl buffer containing sucrose, molybdate, and dithiothreitol)
-
Assay Buffer (e.g., Tris-HCl buffer with dithiothreitol)
-
-
Unlabeled Competitors: Metenolone, testosterone, dihydrotestosterone, and other AAS of interest.
-
Scintillation Cocktail
-
Glass fiber filters
-
Homogenizer
-
Ultracentrifuge
-
Scintillation counter
Methodology
-
Cytosol Preparation:
-
Euthanize castrated male rats and immediately excise the ventral prostates and skeletal muscle.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Subject the resulting supernatant to ultracentrifugation to obtain the cytosol (the supernatant).
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a series of tubes, incubate a fixed concentration of [3H]R1881 with an aliquot of the prepared cytosol.
-
To these tubes, add increasing concentrations of unlabeled metenolone or other competitor steroids.
-
Include control tubes for total binding (only [3H]R1881 and cytosol) and non-specific binding (with a large excess of unlabeled R1881 to saturate all specific binding sites).
-
Incubate the mixtures at a controlled low temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 16-20 hours).[5][6]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixtures through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]R1881 binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC50 of R1881 / IC50 of Test Compound) x 100
-
Signaling Pathway and Experimental Workflow Visualization
Androgen Receptor Signaling Pathway
The binding of an androgen, such as metenolone, to the androgen receptor initiates a series of events that culminate in the regulation of target gene expression.
Caption: Androgen Receptor Signaling Pathway initiated by Metenolone.
Experimental Workflow for Competitive Binding Assay
The workflow for determining the relative binding affinity of this compound is a multi-step process involving tissue preparation, competitive binding, and data analysis.
Caption: Workflow for a competitive androgen receptor binding assay.
Conclusion
Metenolone demonstrates a moderate binding affinity for the androgen receptor in both skeletal muscle and prostate tissues. Its RBA, while lower than that of the reference androgen methyltrienolone and nandrolone, is comparable to or greater than that of testosterone in skeletal muscle. This quantitative data, derived from competitive binding assays, provides a foundational understanding of its potency at the molecular level. The activation of the androgen receptor by metenolone initiates a well-defined signaling cascade, leading to the anabolic effects observed in target tissues. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of the binding properties of this compound and other novel AAS. This in-depth understanding is critical for the rational design and development of new therapeutic agents that target the androgen receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Anabolic to Androgenic Ratio of Metenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). This document delves into the fundamental pharmacology of this compound, its interaction with the androgen receptor, and the standardized methodologies used to quantify its anabolic and androgenic effects.
Introduction
This compound, commonly known by its trade name Primobolan, is recognized for its moderate anabolic effects and weak androgenic properties.[1][2] This characteristic profile has made it a subject of interest in both clinical and research settings. The anabolic-to-androgenic ratio is a critical parameter for researchers and drug developers, as it provides a quantitative measure of a steroid's therapeutic potential versus its potential for virilizing side effects. This guide will explore the experimental basis for this ratio and the underlying molecular mechanisms.
Quantitative Data: Anabolic and Androgenic Ratings
The anabolic and androgenic potential of this compound and other common anabolic-androgenic steroids are quantified relative to testosterone, which is assigned a baseline value of 100 for both its anabolic and androgenic effects.[3] The following table summarizes the available data.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Metenolone (oral/injectable) | 88 | 44-57 | ~2:1 - 1.5:1 |
| Testosterone | 100 | 100 | 1:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
| Oxandrolone | 322-630 | 24 | ~13:1 - 26:1 |
| Stanozolol | 320 | 30 | ~10.7:1 |
| Trenbolone | 500 | 500 | 1:1 |
Note: These values are derived from animal studies, primarily the Hershberger assay in rats, and serve as a comparative reference.[3][4]
Experimental Protocols: The Hershberger Assay
The anabolic to androgenic ratio of steroids is determined using the Hershberger assay, a standardized in vivo bioassay in castrated male rats.[5][6][7]
Principle
The assay measures the androgenic and anabolic activity of a test compound by assessing its ability to restore the weight of androgen-dependent tissues in castrated rats. The levator ani muscle is used as a marker of anabolic activity, while the seminal vesicles and ventral prostate are used as markers of androgenic activity.
Methodology
-
Animal Model: Immature male rats are castrated to eliminate endogenous androgen production.
-
Dosing: Following a post-castration recovery period, the animals are administered the test compound (e.g., this compound) daily for a specified duration, typically 10 days. A control group receives a vehicle, and a reference group is treated with a known androgen like testosterone propionate.[5]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.[6]
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are calculated relative to the effects of the reference androgen.
The following diagram illustrates the workflow of the Hershberger assay.
Molecular Mechanism and Signaling Pathway
This compound exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1]
Androgen Receptor Binding
This compound is a derivative of dihydrotestosterone (DHT) and, as such, is an agonist of the androgen receptor.[2][8] Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.
Nuclear Translocation and Gene Transcription
The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.
The signaling pathway is depicted in the following diagram:
Conclusion
The anabolic to androgenic ratio of this compound, determined through standardized assays like the Hershberger method, quantitatively supports its characterization as a steroid with moderate anabolic and weak androgenic effects. Its mechanism of action is mediated through the androgen receptor, leading to the transcription of genes that govern its physiological effects. This in-depth understanding is crucial for the continued research and development of selective androgen receptor modulators (SARMs) and other therapeutic agents with improved safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. fitscience.co [fitscience.co]
- 4. Primobolan~methenolone acetate | IronMag Bodybuilding Forums [ironmagazineforums.com]
- 5. epa.gov [epa.gov]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Metenolone Acetate: A Technical Guide on its Core Properties as a Dihydrotestosterone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been a subject of interest for its potential therapeutic applications, particularly in conditions characterized by muscle wasting.[1] This technical guide provides an in-depth analysis of the core scientific principles of this compound, focusing on its chemical structure, mechanism of action, metabolic fate, and the experimental methodologies used to characterize it. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through diagrams generated using the DOT language.
Introduction
This compound is an orally administered anabolic steroid that is structurally a modified form of DHT.[2] Unlike many other AAS, it is not 17-alpha-alkylated, which is associated with reduced hepatotoxicity.[3] Its primary medical applications have included the treatment of anemia and muscle-wasting diseases.[1] This document will explore the fundamental scientific aspects of this compound, providing a technical resource for the research and drug development community.
Chemical and Physical Properties
This compound is chemically designated as 1-methyl-5α-androst-1-en-17β-ol-3-one acetate.[4] The addition of a methyl group at the C-1 position and a double bond between C1 and C2 in the A-ring of the steroid nucleus enhances its anabolic properties and oral bioavailability.[4]
| Property | Value | Reference |
| Chemical Formula | C22H32O3 | [4] |
| Molar Mass | 344.49 g/mol | [4] |
| CAS Number | 434-05-9 | [5] |
| Melting Point | 138-139 °C | [5] |
Mechanism of Action
The biological effects of this compound are primarily mediated through its interaction with the androgen receptor (AR).[1][6] As a DHT derivative, it binds to and activates the AR, initiating a cascade of cellular events that lead to its anabolic and androgenic effects.[1][6]
Androgen Receptor Binding and Signaling Pathway
Upon administration, this compound is hydrolyzed to its active form, Metenolone, which then binds to the AR in target tissues such as skeletal muscle.[6] This binding induces a conformational change in the receptor, leading to its translocation to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA.[6] This interaction modulates the transcription of target genes, ultimately leading to increased protein synthesis and a positive nitrogen balance, which are crucial for muscle growth.[6][7]
Quantitative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (%) vs. MT | Relative Binding Affinity (RBA) in Rat Prostate (%) vs. MT |
| Methyltrienolone (MT) | 100 | 100 |
| Metenolone | 58 | 52 |
| Dihydrotestosterone (DHT) | 5 | 93 |
Source: Adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.
Anabolic and Androgenic Effects
The differentiation between anabolic (muscle-building) and androgenic (masculinizing) effects is a critical aspect of AAS research. The Hershberger assay is the standard in vivo bioassay used to assess these properties.
Anabolic:Androgenic Ratio
While the precise anabolic:androgenic ratio for this compound from a modern, standardized Hershberger assay is not consistently reported in the available scientific literature, it is generally considered to have a favorable anabolic to androgenic profile, with moderate anabolic and weak androgenic effects.[4]
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in the body. The primary routes of biotransformation involve hydroxylation, oxidation, and reduction reactions.[8]
Metabolic Pathway of this compound
The metabolism of this compound leads to the formation of several urinary metabolites. The parent compound is first hydrolyzed to Metenolone. Subsequent enzymatic reactions in the liver and other tissues produce a variety of metabolites that are then excreted, primarily in the urine.[8]
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound starts from an androstanolone derivative. The following is a generalized workflow based on described chemical syntheses.[9]
Protocol: The synthesis involves a multi-step process that includes bromination, debromination, protection of the 3-keto group, oxidation of the 1-hydroxyl group, and finally, methylation and subsequent elimination to introduce the 1-methyl group and the C1-C2 double bond.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites
GC-MS is a standard technique for the identification and quantification of this compound and its metabolites in biological samples.[8]
Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.[8]
-
The deconjugated steroids are then extracted using a suitable organic solvent (e.g., diethyl ether).[8]
-
The extracted compounds are derivatized (e.g., trimethylsilylation) to increase their volatility for GC analysis.[8]
GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.[10]
Conclusion
This compound is a DHT-derived anabolic steroid with distinct structural modifications that confer a favorable anabolic profile with reduced androgenicity and hepatotoxicity compared to some other AAS. Its mechanism of action is centered on its agonistic activity at the androgen receptor, leading to enhanced protein synthesis and muscle growth. The metabolic pathways of this compound are well-characterized, involving several enzymatic modifications. The experimental protocols for its synthesis and analysis are established, providing a robust framework for further research and development in this area. This technical guide serves as a comprehensive resource for understanding the core scientific principles of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]
- 3. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methenolone acetate CAS#: 434-05-9 [m.chemicalbook.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. swolverine.com [swolverine.com]
- 8. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
In Vitro Investigation of Metenolone Acetate's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular effects of Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS). It details the core mechanisms of action, presents available quantitative data, and offers detailed experimental protocols for researchers investigating its biological activity. This compound, a derivative of dihydrotestosterone (DHT), is known for its moderate anabolic and weak androgenic properties, primarily mediated through its interaction with the androgen receptor (AR).[1][2]
Core Mechanism of Action: Androgen Receptor Signaling
This compound exerts its biological effects by binding to and activating the androgen receptor, a ligand-activated transcription factor.[1][2] Upon entering the cell, this compound is hydrolyzed to its active form, methenolone. Methenolone then binds to the AR in the cytoplasm, inducing a conformational change. This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects associated with the compound, such as increased protein synthesis and muscle cell growth.[3]
Androgen Receptor Binding Affinity
The binding affinity of methenolone for the androgen receptor is a key determinant of its potency. The following table summarizes the relative binding affinity (RBA) of methenolone in different tissues compared to the potent synthetic androgen, methyltrienolone (MT).
| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (MT) |
| Methenolone | Skeletal Muscle | Rat | 58 |
| Methenolone | Skeletal Muscle | Rabbit | 54 |
| Methenolone | Prostate | Rat | 44 |
| Testosterone | Skeletal Muscle | Rat | 40 |
| Dihydrotestosterone (DHT) | Skeletal Muscle | Rat | 23 |
Data sourced from Toth, M., & Zakar, T. (1982).[1]
Cellular Effects of this compound
The activation of the androgen receptor by this compound initiates a cascade of downstream cellular events, primarily contributing to its anabolic properties. While specific quantitative data for this compound is limited in the public domain, the following sections outline its expected effects based on its mechanism of action and data from analogous androgens.
Effects on Cell Viability and Proliferation
This compound is anticipated to have a dose-dependent effect on the proliferation of various cell types. In target tissues like skeletal muscle, it is expected to promote cell growth and viability. Conversely, in androgen-sensitive prostate cancer cells, it may stimulate proliferation. Its cytotoxic potential, particularly in liver cells, is also a critical area of investigation.
| Cell Line | Assay | Parameter | Result |
| BJ Human Fibroblast | Cytotoxicity Assay | Cell Viability | Non-cytotoxic[4] |
| C2C12 (Mouse Myoblasts) | Proliferation Assay | Cell Number | Expected to stimulate proliferation[5] |
| LNCaP (Prostate Cancer) | Cell Viability Assay | IC50 | Data not available for this compound |
| HepG2 (Liver Cancer) | Cytotoxicity Assay | IC50 | Data not available for this compound |
Effects on Myogenic Differentiation
In muscle precursor cells (myoblasts), androgens are known to play a role in differentiation into mature muscle fibers (myotubes). This process is characterized by the expression of muscle-specific proteins such as myogenin and myosin heavy chain (MHC).
| Cell Line | Treatment | Effect on Differentiation Markers |
| C2C12 | Androgens (general) | Increased expression of myogenin and MHC[6][7] |
| C2C12-AR | Dihydrotestosterone (DHT) | 20% increase in total protein content in myotubes[8] |
Effects on Apoptosis
The induction of apoptosis (programmed cell death) is a crucial parameter in assessing the safety profile of any compound. While specific data for this compound is scarce, some studies have investigated the apoptotic effects of its metabolites.
| Compound | Cell Line | Assay | Parameter | Result |
| This compound Metabolite 3 | T-lymphocytes | T-cell Proliferation | IC50 | 4.4 ± 0.01 µg/mL[4] |
| This compound Metabolite 5 | T-lymphocytes | T-cell Proliferation | IC50 | 10.2 ± 0.01 µg/mL[4] |
Signaling Pathways and Gene Expression
The primary signaling pathway modulated by this compound is the androgen receptor pathway. However, cross-talk with other signaling cascades, such as the PI3K/Akt pathway, is also implicated in the anabolic effects of androgens.
Signaling Pathway Diagrams
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methenolone Acetate (CAS: 434-05-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methenolone Acetate, identified by CAS number 434-05-9, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Renowned for its mild androgenic properties and notable anabolic effects, it has been a subject of interest in both therapeutic and research settings. This technical guide provides a comprehensive review of the scientific literature on Methenolone Acetate, focusing on its chemical properties, mechanism of action, and biological effects. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
Methenolone Acetate is an esterified form of methenolone, which enhances its oral bioavailability. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 434-05-9 | [1][2] |
| Molecular Formula | C22H32O3 | [1][2] |
| Molecular Weight | 344.49 g/mol | [1][2] |
| Appearance | White or almost white solid crystals | [3] |
| Melting Point | 138-139 °C | [3] |
| Boiling Point | 441.2±45.0 °C (at 760 mmHg) | [3] |
| Flash Point | 189.9±28.8 °C | [3] |
| Solubility | Soluble in methanol | [4] |
Mechanism of Action and Signaling Pathway
Methenolone Acetate exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a DHT derivative, it does not undergo aromatization to estrogen, which mitigates estrogen-related side effects.[5]
Upon entering the cell, Methenolone Acetate binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic effects of the compound.[5][6]
The primary downstream effects of AR activation by Methenolone Acetate include:
-
Increased Protein Synthesis: Activation of the AR signaling pathway upregulates the transcription of genes involved in protein synthesis, leading to an increase in muscle protein content and contributing to muscle hypertrophy.[5][6]
-
Enhanced Nitrogen Retention: Methenolone Acetate promotes a positive nitrogen balance within muscle cells, which is crucial for maintaining an anabolic state and preventing muscle catabolism.[5][6]
The following diagram illustrates the generalized signaling pathway of Methenolone Acetate.
Figure 1: Methenolone Acetate Signaling Pathway.
Biological Activity and Quantitative Data
Methenolone Acetate exhibits both anabolic and androgenic properties, though its androgenic effects are considered relatively weak.
| Parameter | Value / Observation | Reference |
| Anabolic to Androgenic Ratio | Moderate anabolic and weak androgenic effects. | [7] |
| Binding to Sex Hormone-Binding Globulin (SHBG) | Very low affinity, about 16% of that of testosterone and 3% of that of DHT. | [8] |
| Oral LD50 (Rat) | 2135 mg/kg | |
| Effect on Muscle Growth | Increases protein synthesis and nitrogen retention. | [5][6] |
| Clinical Use in Anemia | Has been used in the treatment of anemia due to bone marrow failure. A study on 19 patients with refractory anemia showed remission in 3/6 with pancytopenia, 2/4 with bicytopenia, 1/5 with refractory anemia with hyperplastic marrow, and 1/4 with myelofibrosis. | [2][9][10][11] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This protocol is designed to determine the binding affinity of Methenolone Acetate to the androgen receptor.[10]
Workflow Diagram:
Figure 2: Workflow for a Competitive AR Binding Assay.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from a suitable tissue source, such as the ventral prostate of rats.
-
Incubation: In a 96-well plate format, incubate a fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) with the receptor preparation in the presence of increasing concentrations of unlabeled Methenolone Acetate. Include controls with no competitor and with a known high-affinity unlabeled ligand.
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Measurement: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of Methenolone Acetate. Determine the IC50 value (the concentration of Methenolone Acetate that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites
This protocol outlines a general procedure for the detection and identification of Methenolone Acetate metabolites in urine.[12][13][14]
Workflow Diagram:
References
- 1. Metenolone acetate - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in food supplements [pharmacia.pensoft.net]
- 4. Regulation of steroidogenesis by insulin-like growth factors (IGFs) in adult human adrenocortical cells: IGF-I and, more potently, IGF-II preferentially enhance androgen biosynthesis through interaction with the IGF-I receptor and IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Methenolone Acetate|Anabolic Steroid for Research [benchchem.com]
- 8. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 9. Metenolone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Metenolone Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate, a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT), is recognized for its anabolic effects on skeletal muscle.[1][2] It functions as an agonist for the androgen receptor (AR), and its binding initiates a cascade of signaling events that promote an increase in muscle protein synthesis and nitrogen retention.[3][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture models, particularly with the C2C12 mouse myoblast cell line, a well-established model for studying myogenesis.[5][6] The following protocols offer a framework for investigating the effects of this compound on myoblast proliferation, differentiation, and the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its anabolic effects primarily through the activation of the androgen receptor. Upon entering the cell, this compound binds to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes involved in muscle protein synthesis and differentiation. The downstream signaling cascade is believed to involve the activation of the PI3K/Akt/mTOR pathway, a critical regulator of muscle hypertrophy.[7][8]
Data Presentation
The following tables present hypothetical, yet expected, quantitative data from key experiments to illustrate the anticipated effects of this compound on C2C12 muscle cells. These tables are intended for illustrative purposes to guide experimental design and data analysis.
Table 1: Dose-Response Effect of this compound on C2C12 Myoblast Viability (MTT Assay)
| This compound (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 102 | 4.8 |
| 10 | 105 | 5.5 |
| 100 | 108 | 6.1 |
| 1000 | 95 | 7.3 |
| 10000 | 80 | 8.0 |
Table 2: Effect of this compound on Protein Synthesis in Differentiated C2C12 Myotubes
| Treatment | Protein Synthesis Rate (Relative to Control) | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| This compound (100 nM) | 1.35 | 0.15 |
| This compound (100 nM) + AR Antagonist | 1.05 | 0.11 |
Table 3: Quantification of Myotube Diameter in Differentiated C2C12 Cells
| Treatment | Average Myotube Diameter (µm) | Standard Deviation |
| Vehicle Control | 20.5 | 3.1 |
| This compound (100 nM) | 28.7 | 4.2 |
Table 4: Effect of this compound on Myogenic Gene Expression (Relative mRNA Levels)
| Gene | Vehicle Control | This compound (100 nM) |
| MyoD | 1.0 ± 0.1 | 1.2 ± 0.2 |
| Myogenin | 1.0 ± 0.2 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the standard procedure for culturing and differentiating C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[2]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density in fresh GM.[9]
-
Induction of Differentiation: To induce differentiation, allow myoblasts to reach 100% confluency. Wash the cells with PBS and replace the GM with DM.[9]
-
Maintenance of Differentiated Cultures: Replace the DM every 24-48 hours. Myotube formation should be visible within 2-3 days and become more pronounced over 5-7 days.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5,000-10,000 cells per well in GM and allow them to adhere overnight.[10]
-
Treatment: Prepare serial dilutions of this compound in GM. Replace the medium in the wells with the treatment solutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 3: Quantification of Protein Synthesis (Puromycin-Based Assay)
This protocol quantifies the rate of protein synthesis in differentiated C2C12 myotubes treated with this compound.
Materials:
-
Differentiated C2C12 myotubes in culture plates
-
This compound
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-puromycin, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Treatment: Treat differentiated C2C12 myotubes with this compound (e.g., 100 nM) or vehicle control in DM for 24-48 hours.
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody to detect puromycin-labeled nascent proteins. Normalize the results to a loading control.
Protocol 4: Immunofluorescence for Myotube Morphology
This protocol is for visualizing and measuring the diameter of C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-Myosin Heavy Chain, MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and imaging software
Procedure:
-
Treatment: Treat differentiating C2C12 cells with this compound or vehicle control.
-
Fixation: After the desired treatment period, wash the cells with PBS and fix with 4% PFA.
-
Permeabilization and Blocking: Permeabilize the cells and then block with blocking buffer.
-
Antibody Staining: Incubate with the primary antibody against MyHC, followed by incubation with the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the myotubes using a fluorescence microscope.
-
Analysis: Capture images and use imaging software (e.g., ImageJ) to measure the diameter of multiple myotubes per condition to quantify hypertrophy.[11]
Protocol 5: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the activation of key proteins in the Akt/mTOR signaling pathway.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-MyoD, anti-myogenin, and a loading control.
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Treatment and Lysis: Treat differentiated C2C12 myotubes with this compound for various time points (e.g., 15, 30, 60 minutes for signaling) or longer periods (24-48 hours for total protein expression) and then lyse the cells.
-
Western Blotting: Perform Western blotting as described in Protocol 3.
-
Antibody Incubation: Probe membranes with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest, as well as MyoD and myogenin.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to determine the activation state of the signaling pathway.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancement of C2C12 myoblast proliferation and differentiation by GASP-2, a myostatin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Metenolone Acetate Administration in Rodent Models of Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate, a derivative of dihydrotestosterone (DHT), is an anabolic steroid with potential therapeutic applications in conditions characterized by muscle wasting.[1][2] Its primary mechanism of action involves binding to the androgen receptor in muscle cells, which in turn stimulates protein synthesis and promotes nitrogen retention, creating an anabolic environment conducive to muscle preservation and growth.[3] Unlike some other anabolic steroids, this compound does not convert to estrogen, which minimizes the risk of estrogen-related side effects.[3] This document provides detailed application notes and protocols for the administration of this compound in established rodent models of muscle atrophy, namely dexamethasone-induced atrophy and hindlimb unloading. Due to a scarcity of published studies specifically detailing the use of this compound in these models, the following protocols are based on established methodologies for inducing muscle atrophy and general principles of androgen administration in rodents. The quantitative data presented is derived from studies using the closely related compound, Metenolone enanthate, and should be considered illustrative.
Signaling Pathways in Muscle Atrophy and Anabolism
Understanding the molecular pathways governing muscle mass is crucial for designing and interpreting studies on anti-atrophic agents like this compound. Muscle atrophy is largely mediated by the upregulation of protein degradation pathways, while muscle growth (hypertrophy) is driven by increased protein synthesis.
Key Signaling Pathways
Experimental Protocols
Two common and well-validated rodent models of muscle atrophy are dexamethasone-induced atrophy and hindlimb unloading.
Dexamethasone-Induced Muscle Atrophy Model
This model mimics the catabolic effects of glucocorticoids, which are known to cause muscle wasting.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Dexamethasone (DEX) solution (e.g., 2 mg/mL in sterile saline)
-
This compound
-
Vehicle for this compound (e.g., sterile corn oil or sesame oil)
-
Animal scale
-
Gavage needles (for oral administration) or syringes and needles (for injection)
-
Calipers
Protocol:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide animals into experimental groups (e.g., Control, DEX + Vehicle, DEX + this compound).
-
Dexamethasone Administration: Induce muscle atrophy by daily intraperitoneal (i.p.) injection of dexamethasone (e.g., 10-25 mg/kg body weight for mice, 5 mg/kg for rats) for 7-14 days.[1][4]
-
This compound Administration:
-
Route of Administration: this compound can be administered orally (by gavage) or via injection (subcutaneous or intramuscular).[2][5]
-
Dosage (Proposed): Based on studies with other androgens, a starting dose of 1-10 mg/kg body weight, administered daily, can be considered. Dose-response studies are recommended to determine the optimal dosage.
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administration: Administer the prepared this compound or vehicle to the respective groups daily, starting concurrently with or one day prior to the dexamethasone treatment.
-
-
Monitoring: Record body weight and food intake daily.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior, soleus). A portion of the muscle can be frozen in liquid nitrogen for molecular analysis, and another portion can be mounted for histological analysis.
-
Analysis:
-
Muscle Mass: Compare the wet weight of dissected muscles between groups.
-
Muscle Fiber Size: Perform histological staining (e.g., H&E or laminin) on muscle cross-sections to measure the cross-sectional area (CSA) of muscle fibers.
-
Molecular Analysis: Analyze the expression of key genes and proteins involved in muscle atrophy and hypertrophy signaling pathways (e.g., Atrogin-1, MuRF1, Myostatin, Akt, mTOR, FoxO).
-
Hindlimb Unloading Model
This model simulates disuse atrophy that occurs during prolonged bed rest or in microgravity environments.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Tail suspension apparatus
-
This compound
-
Vehicle for this compound
-
Animal scale
-
Gavage needles or syringes and needles
Protocol:
-
Animal Acclimation and Group Allocation: As described in the dexamethasone model.
-
Hindlimb Unloading:
-
Suspend the hindlimbs of the animals off the cage floor using a tail-traction method.[3] The angle of suspension should be approximately 30 degrees.
-
Ensure the animals can move freely on their forelimbs and have access to food and water.
-
The duration of hindlimb unloading is typically 7-14 days.
-
-
This compound Administration: Administer this compound or vehicle as described in the dexamethasone model throughout the hindlimb unloading period.
-
Monitoring: Monitor the animals daily for signs of distress, and record body weight and food intake.
-
Tissue Collection and Analysis: At the end of the unloading period, euthanize the animals and perform tissue collection and analysis as described in the dexamethasone model.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the administration of an anabolic agent like this compound in rodent models of muscle atrophy.
Table 1: Effect of this compound on Body Weight and Muscle Mass in Dexamethasone-Treated Rats
| Group | Initial Body Weight (g) | Final Body Weight (g) | Gastrocnemius Weight (mg) | Tibialis Anterior Weight (mg) |
| Control | 300 ± 10 | 320 ± 12 | 1500 ± 50 | 500 ± 20 |
| DEX + Vehicle | 300 ± 10 | 250 ± 15 | 1050 ± 60 | 350 ± 25* |
| DEX + this compound (5 mg/kg) | 300 ± 10 | 280 ± 12# | 1300 ± 55# | 420 ± 22# |
*p < 0.05 compared to Control; #p < 0.05 compared to DEX + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Muscle Fiber Cross-Sectional Area (CSA) in Hindlimb Unloaded Mice
| Group | Soleus Fiber CSA (µm²) | Gastrocnemius Fiber CSA (µm²) |
| Control | 2500 ± 150 | 3500 ± 200 |
| Hindlimb Unloading + Vehicle | 1500 ± 120 | 2450 ± 180 |
| Hindlimb Unloading + this compound (10 mg/kg) | 2100 ± 140# | 3100 ± 190# |
*p < 0.05 compared to Control; #p < 0.05 compared to Hindlimb Unloading + Vehicle. Data are presented as mean ± SEM.
Conclusion
This compound holds promise as a therapeutic agent to counteract muscle atrophy. The protocols outlined in this document provide a framework for preclinical evaluation in rodent models. Rigorous dose-optimization and comprehensive analysis of both morphological and molecular endpoints are essential to fully elucidate its efficacy and mechanism of action in the context of muscle wasting.
References
- 1. Dosing schedule-dependent attenuation of dexamethasone-induced muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Muscle-specific and age-related changes in protein synthesis and protein degradation in response to hindlimb unloading in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone-induced muscle atrophy and bone loss in six genetically diverse collaborative cross founder strains demonstrates phenotypic variability by Rg3 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Analytical Methods for the Quantification of Metenolone Acetate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is used clinically for conditions such as anemia but is also misused in sports for performance enhancement.[1] Accurate and sensitive quantification of this compound and its metabolites in biological matrices like urine and plasma is crucial for both clinical monitoring and anti-doping control. This document provides detailed application notes and protocols for the analysis of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as an overview of immunoassay methods.
Mechanism of Action: Androgen Receptor Signaling
This compound, as an agonist of the androgen receptor (AR), initiates a signaling cascade that leads to its anabolic and androgenic effects. Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding recruits co-regulators and initiates the transcription of target genes responsible for protein synthesis and other cellular processes.
Analytical Techniques and Protocols
The primary methods for the quantification of this compound and its metabolites are chromatography-based, coupled with mass spectrometry. These techniques offer high sensitivity and specificity, which are essential for detecting the low concentrations typically found in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of anabolic steroids in biological fluids due to its high selectivity and sensitivity.
Experimental Workflow
References
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Metenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Metenolone Acetate. The described method is designed to be stability-indicating, ensuring that the active pharmaceutical ingredient (API) can be accurately quantified in the presence of its potential impurities and degradation products.
Introduction
This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone.[1] It is medically used for treating conditions such as anemia.[1] Given its therapeutic applications and potential for misuse, a reliable and accurate analytical method is crucial for quality control, stability testing, and formulation development. This RP-HPLC method provides a specific, linear, accurate, and precise means for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method.
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₃ |
| Molecular Weight | 344.49 g/mol |
| UV max (in Methanol) | 240 nm |
| Solubility | Soluble in methanol, ether, chloroform |
Chromatographic Conditions
A validated RP-HPLC method for the analytical characterization of this compound has been established with the following parameters.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Kinetex 5µm EVO C18 (100 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations for calibration.
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Studies (Hypothetical Protocol)
To establish the stability-indicating nature of the method, forced degradation studies should be performed. The following are general protocols that can be adapted:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 mL/min flow rate, ±2°C column temperature). |
Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the acetate ester to form Metenolone. Other potential degradation products could arise from oxidation or further rearrangement of the steroid structure.
Visualizations
Caption: Workflow for RP-HPLC Analysis of this compound.
Caption: Logical Flow of RP-HPLC Method Development.
Caption: Potential Degradation Pathways of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. Its stability-indicating characteristics make it suitable for routine quality control, stability studies, and the analysis of pharmaceutical formulations containing this compound. Adherence to the detailed protocols and validation procedures will ensure accurate and reproducible results.
References
Application Note: Identification of Metenolone Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the identification and analysis of metenolone metabolites in human urine using gas chromatography-mass spectrometry (GC-MS). Metenolone, a synthetic anabolic androgenic steroid, undergoes extensive metabolism, and its detection in anti-doping and clinical settings relies on the identification of its urinary metabolites. The described methodology includes procedures for sample preparation, enzymatic hydrolysis of conjugated metabolites, derivatization, and GC-MS analysis. This guide is intended for researchers, scientists, and professionals in drug development and forensic analysis.
Introduction
Metenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) is an anabolic steroid derived from dihydrotestosterone (DHT).[1][2] It is administered as an ester, such as metenolone enanthate or acetate, to prolong its release and therapeutic action.[1] For analytical purposes, particularly in doping control, the focus is on identifying the parent compound and its metabolites in urine. The primary metabolic pathways for metenolone include reduction, hydroxylation, and conjugation (glucuronidation and sulfation) in the liver before excretion.[1][3]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for steroid analysis due to its high chromatographic resolution and sensitive, specific detection capabilities.[4][5] However, due to the low volatility of steroids and their metabolites, a derivatization step is essential to make them amenable to GC analysis.[4][5] This protocol details a reliable method for the extraction, derivatization, and subsequent GC-MS analysis of metenolone metabolites.
Metabolic Pathway of Metenolone
The biotransformation of metenolone is complex, leading to a variety of metabolites. The main reactions involve the reduction of the A-ring and oxidation of the 17-hydroxyl group, as well as hydroxylation at different positions on the steroid backbone.[3] The majority of these metabolites are excreted as glucuronide and sulfate conjugates.[1][6] A simplified, proposed metabolic pathway is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Metenolone - Wikipedia [en.wikipedia.org]
- 3. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Metenolone Acetate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a compound of interest in preclinical research for its potential therapeutic applications, including the treatment of muscle wasting diseases and anemia.[1][2] Unlike some other AAS, this compound is not 17-alpha-alkylated, which may suggest a lower potential for hepatotoxicity.[3] It exerts its effects primarily by binding to the androgen receptor (AR), leading to downstream signaling that promotes protein synthesis and nitrogen retention in muscle tissue.[1][4]
These application notes provide a comprehensive overview of dosage calculations, experimental protocols, and the underlying signaling pathways relevant to the use of this compound in preclinical animal studies, with a focus on rodent models.
Data Presentation: Dosage and Effects
The following tables summarize quantitative data from preclinical studies involving Metenolone and its esters. It is important to note that the acetate and enanthate esters have different pharmacokinetic profiles, which may influence the optimal dosing regimen.
Table 1: Metenolone Enanthate Dosage and Effects in Rats
| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Findings |
| Adolescent Male and Female Rats | 0.5 mg/kg | Intraperitoneal injection, 5 times a week | 4 weeks | In females, led to left ventricular hypertrophy. In males, left ventricular mass and index were similar to the control group.[5] |
| Adolescent Male and Female Rats | 0.5 mg/kg | Intraperitoneal injection, 5 times a week | 4 weeks | Suppressed bone growth in male rats while enhancing it in females. |
Table 2: this compound in Preclinical Models
| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Findings |
| Male Wistar Rats | Part of a steroid cocktail (Nandrolone decanoate, this compound, and dromostanolone) | Subcutaneous injection, once a week | 6 weeks on, 4 weeks off, 6 weeks on | Resulted in significantly higher serum testosterone and dihydrotestosterone levels. Pathological evaluation showed damage to the heart, testis, and adrenal gland.[6] |
| Rats with experimental muscular dystrophy | Not specified in abstract | Not specified in abstract | Not specified in abstract | Demonstrated a myotrophic (muscle-building) effect.[7] |
Experimental Protocols
Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo bioassay used to evaluate the androgenic and anti-androgenic properties of substances.[8][9]
Objective: To determine the anabolic (myotrophic) and androgenic effects of this compound in a castrated male rat model.
Animal Model:
-
Species: Immature, peripubertal male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure: Animals are castrated and allowed a recovery period for androgen-dependent tissues to regress before the commencement of treatment.[10]
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, sesame oil)[10]
-
Testosterone propionate (positive control)[11]
-
Syringes and needles for administration
Protocol:
-
Animal Preparation: Castrate male rats and allow for a post-surgical recovery period.
-
Grouping: Divide animals into the following groups:
-
Vehicle control (castrated, receives vehicle only)
-
Positive control (castrated, receives testosterone propionate)
-
Test groups (castrated, receive varying doses of this compound)
-
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administration: Administer the prepared solutions daily for a set period (e.g., 10 consecutive days) via subcutaneous injection or oral gavage.[9]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues, including the ventral prostate, seminal vesicles, and the levator ani muscle (as an indicator of myotrophic activity).[8]
General Protocol for Subcutaneous Injection in Rodents
Objective: To administer this compound subcutaneously to mice or rats.
Materials:
-
This compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Animal restrainer
Protocol:
-
Preparation: Prepare the this compound solution under sterile conditions. Draw the calculated dose into a sterile syringe.
-
Animal Restraint: Gently restrain the animal. For subcutaneous injections, the loose skin over the neck and between the shoulders is a common site.
-
Injection: Lift the loose skin to create a "tent." Insert the needle at the base of the tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, and then slowly inject the solution.
-
Post-injection Care: Withdraw the needle and gently apply pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a derivative of DHT, exerts its anabolic effects through the androgen receptor (AR) signaling pathway.[4][12] The following diagram illustrates this process.
Caption: this compound Signaling Pathway.
Experimental Workflow for Preclinical Assessment
The following diagram outlines a typical workflow for the preclinical assessment of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Methenolone (Primobolan) and its 3α-reduction | PeterBond.org [peterbond.org]
- 3. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrinological and pathological effects of anabolic-androgenic steroid in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Myotropic effect of methenolone acetate on experimental muscular dystrophy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101456888A - Method for preparing methenolone - Google Patents [patents.google.com]
- 11. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Metenolone Acetate in Anemia and Bone Marrow Failure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metenolone acetate in preclinical and clinical research on anemia and bone marrow failure. This document includes summaries of clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid that has been utilized in the treatment of various medical conditions, including muscle-wasting diseases and certain types of anemia.[1][2] Its application in hematological disorders, specifically those characterized by inadequate red blood cell production, stems from its ability to stimulate erythropoiesis, the process of red blood cell formation.[1] this compound is recognized for its moderate anabolic effects and weak androgenic properties, which has made it a subject of interest for therapeutic applications where minimizing androgenic side effects is desirable.[3][4] This document outlines the scientific basis and practical methodologies for studying the effects of this compound on anemia and bone marrow failure.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating androgen receptors (AR).[1][3] The activated AR-ligand complex translocates to the cell nucleus, where it functions as a DNA-binding transcription factor. This complex binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, modulating their transcription.[5]
In the context of erythropoiesis, the binding of this compound to androgen receptors in non-hematopoietic cells, such as those in the kidney, is believed to stimulate the production and secretion of erythropoietin (EPO).[6] EPO is the primary cytokine that regulates erythropoiesis by promoting the survival, proliferation, and differentiation of erythroid progenitor cells in the bone marrow.[7][8] Additionally, androgens may have a direct effect on bone marrow activity, further contributing to increased red blood cell production.[6]
The proposed signaling pathway is illustrated below:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Metenolone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Androgens and erythropoiesis: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Studying Androgen Receptor Signaling Using Metenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an androgen and anabolic steroid.[1] It is utilized in research to investigate the signaling pathways of the androgen receptor (AR), a key regulator of male reproductive development and function, as well as its involvement in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to study AR signaling, including its binding affinity, receptor translocation, and downstream gene and protein expression.
This compound acts as an agonist for the androgen receptor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[2] This leads to increased protein synthesis and nitrogen retention in muscle cells.[3][4] Notably, this compound exhibits moderate anabolic effects with weak androgenic properties and does not undergo aromatization to estrogen.[1][4]
Data Presentation
Quantitative Analysis of this compound Interaction with the Androgen Receptor
The following table summarizes the key quantitative parameters of this compound in relation to the androgen receptor. This data is essential for designing and interpreting experiments.
| Parameter | Description | Value | Species/Tissue | Reference |
| Chemical Formula | Molecular formula of this compound. | C₂₂H₃₂O₃ | N/A | [1] |
| Molar Mass | The mass of one mole of this compound. | 344.49 g/mol | N/A | [1] |
| Anabolic:Androgenic Ratio | A ratio comparing the anabolic (muscle-building) effects to the androgenic (masculinizing) effects. | High anabolic effect with relatively low androgenic properties. | N/A | [3] |
| Aromatization | Conversion of the androgen to estrogen. | Does not aromatize. | N/A | [4] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
This compound is soluble in ethanol and DMSO.[5][6] Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions for cell culture, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Methenolone Acetate Injection - Actiza Pharma [actizapharma.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Metenolone Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metenolone acetate is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2] It is utilized in laboratory research to investigate its effects on various biological processes, including muscle wasting diseases, anemia, and other conditions requiring muscle mass preservation.[1] this compound functions as an agonist of the androgen receptor (AR), which, upon binding, triggers cellular mechanisms that increase protein synthesis and nitrogen retention in muscle cells.[1][3][4] A key characteristic is its inability to aromatize into estrogen, which prevents estrogen-related side effects in experimental models.[3]
These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro and in vivo laboratory experiments, ensuring consistency and reproducibility.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[5][6] Accurate solution preparation requires a clear understanding of its physical and chemical characteristics, which are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | [7][8] |
| Molecular Weight | 344.49 g/mol | [9] |
| Melting Point | 138-139 °C | [5][6] |
| Appearance | White to Off-White Solid | [5][10] |
| Solubility | DMSO: ≥ 8.6 mg/mL | [9] |
| Storage (Powder) | -20°C (long-term, ≥ 3 years); 4°C (short-term, 2 years) | [6][9] |
| Storage (In Solution) | -80°C (≤ 6 months); -20°C (≤ 1 month) | [9] |
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the androgen receptor (AR). As a DHT derivative, it binds to the AR in target tissues, such as skeletal muscle. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of specific genes, leading to an increase in protein synthesis and enhanced nitrogen retention, which are crucial for its anabolic effects.[3][4]
Experimental Protocols
Required Materials and Equipment
-
This compound powder (purity ≥ 99%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes and conical tubes
-
Calibrated analytical balance
-
Vortex mixer and magnetic stirrer
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
-
Pipettes and sterile tips
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored and diluted for future experiments.
-
Calculation : Determine the mass of this compound required.
-
Molecular Weight (MW) = 344.49 g/mol
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 344.49 g/mol * 1000 mg/g = 3.445 mg
-
-
-
Weighing : Accurately weigh 3.445 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution :
-
Add 1 mL of pure, sterile DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Sterilization : While DMSO at this concentration is typically sterile, if absolute sterility is required for sensitive applications like primary cell culture, filter the solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Storage : Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[9]
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays
This protocol details the serial dilution of the DMSO stock solution into a cell culture medium for treating cells. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended) : To avoid pipetting very small volumes of the stock, first prepare an intermediate dilution.
-
Dilute the 10 mM stock solution 1:100 in sterile PBS or serum-free medium to create a 100 µM solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
-
Final Working Solution : Prepare the final concentration in the complete cell culture medium (containing FBS).
-
Example for a 1 µM final concentration : Add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples.
-
-
Application : Add the required volume of the final working solution to your cell culture plates. For example, add 100 µL to 1 mL of medium in a well to achieve the desired final concentration.
Experimental Workflow Diagrams
Visual workflows help ensure procedural consistency from reagent preparation to final experimental application.
General Workflow: From Powder to Experiment
This diagram outlines the overall process for preparing and using this compound solutions in a laboratory setting.
Workflow: Cell-Based Assay Preparation
This diagram provides a more detailed workflow for preparing solutions specifically for cell culture experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. swolverine.com [swolverine.com]
- 5. Methenolone acetate | 434-05-9 [chemicalbook.com]
- 6. ikigaicorporation.com [ikigaicorporation.com]
- 7. Methenolone acetat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Methenolone Acetate | C22H32O3 | CID 252372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Methenolone acetate CAS#: 434-05-9 [m.chemicalbook.com]
Application Notes: In Vivo Efficacy Assessment of Metenolone Acetate
Metenolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] It is characterized by moderate anabolic effects and weak androgenic properties.[1] The primary mechanism of action for this compound involves binding to and activating androgen receptors (AR) within various tissues, particularly skeletal muscle.[2] This interaction initiates a cascade of events leading to increased protein synthesis and nitrogen retention, which are crucial for creating an anabolic environment conducive to muscle preservation and growth.[2] Unlike some other AAS, this compound does not convert to estrogen, thereby avoiding estrogenic side effects like gynecomastia and significant water retention.[2]
In vivo models are indispensable for evaluating the anabolic and androgenic potential of compounds like this compound. These models allow for the systematic assessment of physiological effects on muscle mass, strength, and androgen-sensitive tissues. The two primary models detailed in this document are the Hershberger Assay , a standardized method for quantifying anabolic/androgenic activity, and the Disuse-Induced Muscle Atrophy Model , which evaluates the compound's ability to prevent or reverse muscle wasting.
Signaling Pathway of this compound
This compound exerts its anabolic effects through the classical androgen receptor signaling pathway. After administration, it binds to the androgen receptor in the cytoplasm of muscle cells. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, ultimately leading to an increase in protein synthesis and a decrease in protein degradation, resulting in muscle hypertrophy.
Caption: Signaling pathway of this compound in skeletal muscle cells.
Experimental Protocols
Two robust rodent models are presented for assessing the efficacy of this compound.
Protocol 1: Hershberger Anabolic/Androgenic Assay
The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[3] It utilizes castrated prepubertal male rats to create a low-testosterone environment, making androgen-dependent tissues highly sensitive to exogenous androgens.[4] The anabolic activity is typically assessed by the weight change in the levator ani-bulbocavernosus (LABC) muscle complex.[3]
Experimental Workflow: Hershberger Assay
Caption: Workflow for the Hershberger anabolic/androgenic assay.
Methodology:
-
Animal Model: Use prepubertal male Wistar or Sprague-Dawley rats.
-
Castration: At approximately 21 days of age, surgically castrate the animals under appropriate anesthesia. Allow for a recovery period of 7-10 days.
-
Housing: House animals individually to prevent aggression and maintain them under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Randomize animals into treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., corn oil or sesame oil).
-
Group 2: this compound (Low Dose).
-
Group 3: this compound (High Dose).
-
Group 4: Positive Control (e.g., Testosterone Propionate, 0.2-0.4 mg/kg/day).
-
-
Drug Preparation & Administration:
-
Dissolve this compound in a suitable vehicle like sterile corn oil.
-
Administer the compound daily for 10 consecutive days via subcutaneous (s.c.) injection or oral gavage. The route should be consistent across all groups.[5]
-
-
Endpoint Measurement:
-
Record body weight daily.
-
Approximately 24 hours after the final dose, euthanize the animals.[5]
-
Carefully dissect the following androgen-dependent tissues: ventral prostate (VP), seminal vesicles (SV, with coagulating glands and fluids), levator ani-bulbocavernosus muscle (LABC), Cowper's glands, and the glans penis.[4]
-
Blot tissues to remove excess fluid and record their wet weights immediately.
-
-
Data Analysis: Compare the mean tissue weights of the this compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in the LABC muscle weight relative to androgenic tissue (VP, SV) weights indicates preferential anabolic activity.
Protocol 2: Disuse-Induced Muscle Atrophy Model
This model is designed to assess the anti-catabolic or muscle-preserving efficacy of this compound. Muscle atrophy is induced through unilateral hindlimb immobilization or suspension, and the compound is administered to determine its ability to mitigate muscle mass loss.[6][7]
Experimental Workflow: Disuse Atrophy Model
Caption: Workflow for a disuse-induced muscle atrophy study.
Methodology:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate to housing conditions for at least one week.
-
Grouping: Randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Sham Control (anesthesia but no immobilization) + Vehicle.
-
Group 2: Atrophy Control (immobilization) + Vehicle.
-
Group 3: Atrophy Group (immobilization) + this compound.
-
-
Drug Preparation & Administration:
-
Prepare this compound in a suitable vehicle. A dose of 0.5 mg/kg has been used in rats.[8]
-
Administration can be prophylactic (starting before immobilization) or therapeutic (starting after). Administer daily via IP or SC injection.
-
-
Induction of Atrophy:
-
Anesthetize the animals.
-
Immobilize one hindlimb in a neutral position using a plaster cast or splint, ensuring the animal can move and access food and water. The contralateral limb serves as an internal control.
-
The immobilization period typically lasts for 7 to 14 days.
-
-
Endpoint Measurement:
-
At the end of the experimental period, euthanize the animals.
-
Dissect key hindlimb muscles (e.g., gastrocnemius, soleus, tibialis anterior) from both the immobilized and contralateral limbs.
-
Record the wet weight of each muscle.
-
Primary Endpoint: Compare the weight of the immobilized muscle between the Atrophy Control and this compound groups.
-
Secondary Endpoints (Optional):
-
Histology: Freeze a portion of the muscle belly for cryosectioning and stain with H&E or specific antibodies (e.g., for laminin) to measure muscle fiber cross-sectional area (CSA).
-
Biochemical Analysis: Homogenize muscle tissue to measure total protein content (e.g., via BCA assay) or analyze markers of protein synthesis and degradation pathways (e.g., Akt/mTOR, MuRF-1 via Western Blot or qPCR).
-
-
-
Data Analysis: Use a t-test or ANOVA to compare muscle weights and other quantitative measures between the treatment groups.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies assessing the efficacy of anabolic steroids. While specific data for this compound in standardized rodent models is sparse in publicly available literature, data from a study in sheep provides a clear example of its anabolic potential.
Table 1: Effect of Metenolone on Muscle Mass in an Ovine Model (Data adapted from a study on electrically conditioned latissimus dorsi muscle in sheep)
| Group | Treatment | Duration | Change in Muscle Mass (Mean ± SD) |
| A (Control) | Electrical Conditioning Only | 12 Weeks | +11.07% ± 1.06% |
| B (Test) | Electrical Conditioning + Metenolone (100 mg/week) | 12 Weeks | +79.9% ± 40.8% |
Table 2: Representative Data from a Rodent Hershberger Assay (Illustrative data based on typical outcomes for a potent anabolic agent)
| Group | Treatment (s.c., 10 days) | Body Weight (g) | LABC Muscle (mg) | Ventral Prostate (mg) | Anabolic/Androgenic Ratio (LABC:VP) |
| 1 | Vehicle (Corn Oil) | 255 ± 10 | 150 ± 15 | 15 ± 5 | - |
| 2 | Testosterone Propionate (0.4 mg/kg) | 270 ± 12 | 350 ± 25 | 250 ± 30 | 1.4 |
| 3 | Anabolic Agent (e.g., Metenolone) | 265 ± 11 | 320 ± 30 | 110 ± 20 | 2.9 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Rodent Models of Skeletal Muscle Adaptation to Decreased Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side effect of metenolone enanthate on rats heart in puberty: morphometrical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metenolone Acetate Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Metenolone acetate in in vitro experiments, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like cell culture media. The highly recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used, though solubility may be lower.
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation, often visible as cloudiness or crystals, is a common issue when introducing a hydrophobic compound dissolved in an organic solvent to an aqueous medium. This occurs because the compound's solubility decreases significantly as the organic solvent is diluted. To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.5%, to minimize both cytotoxicity and precipitation. Many cell lines can tolerate up to this concentration, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
-
Rapid Dilution and Mixing: Add the stock solution to the medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations of the compound that are prone to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can help improve the solubility of this compound.
-
Serial Dilutions: Instead of a single large dilution, performing serial dilutions of your stock solution in the cell culture medium can prevent abrupt changes in solvent polarity and reduce the likelihood of precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell-line dependent. Generally, a final concentration of 0.5% DMSO is considered safe for many robust cell lines. However, for sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%. It is best practice to always include a vehicle control (medium with the same final concentration of DMSO as the highest experimental concentration) in your assays to account for any solvent-induced effects.
Q4: Are there any alternatives to DMSO for improving the solubility of this compound?
A4: Yes, for certain applications, cyclodextrins can be used as an alternative to enhance the aqueous solubility of hydrophobic steroids like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, which allows them to encapsulate non-polar molecules and increase their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the solvent. | - Insufficient solvent volume.- Low temperature.- Inappropriate solvent choice. | - Increase the volume of the solvent.- Gently warm the solution in a 37°C water bath and vortex until the solid is completely dissolved.[4]- Ensure you are using a suitable solvent like DMSO. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | - The compound's solubility limit in the aqueous medium has been exceeded.- Inadequate mixing. | - Decrease the final concentration of this compound.- Ensure rapid and thorough mixing upon addition.- Perform serial dilutions in the culture medium.[4]- Consider using a solubility enhancer like HP-β-CD. |
| Cloudiness or a fine precipitate forms in the culture medium over time. | - The compound is slowly coming out of solution due to temperature changes or interactions with media components. | - Reduce the final working concentration of this compound.- Ensure the incubator maintains a stable temperature.- Pre-warm the media to 37°C before adding the compound.- Visually inspect the media for any pre-existing precipitation before adding your compound. |
| Inconsistent or non-reproducible results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation in the assay wells. | - Always ensure your stock solution is fully dissolved before each use by vortexing and, if necessary, brief warming.- Visually inspect assay plates under a microscope for any signs of precipitation before and during the experiment.- Prepare fresh dilutions for each experiment to avoid issues with the stability of diluted solutions. |
Data Presentation
Table 1: Solubility of this compound and a Related Steroid in Common Solvents
| Compound | Solvent | Solubility | Temperature |
| This compound | Dimethyl sulfoxide (DMSO) | ≥ 3.6 mg/mL (10.45 mM) | Not Specified |
| This compound | Dimethyl sulfoxide (DMSO) | 8.6 mg/mL | 25°C |
| Metenolone enanthate | Ethanol | 25 mg/mL | Not Specified |
| Metenolone enanthate | Dimethylformamide (DMF) | 30 mg/mL | Not Specified |
| This compound | Methanol | Soluble | Not Specified |
| This compound | Chloroform | Very slightly soluble | Not Specified |
| This compound | Water | Practically insoluble | Not Specified |
*Note: Data for Metenolone enanthate is provided as a reference for a structurally similar steroid ester. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 344.49 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Water bath at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh out 3.45 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Warming (Optional): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Dosing Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in a multi-well plate
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, add the stock solution to the medium while gently vortexing.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Vehicle Control: Prepare a vehicle control medium with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Microscopic Examination: It is good practice to examine the cells under a microscope after dosing to check for any signs of compound precipitation.
Mandatory Visualization
References
Technical Support Center: Optimization of Metenolone Acetate Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Metenolone acetate from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from tissue samples?
A1: The three primary methods for extracting this compound from tissue samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1] The choice of method depends on factors such as the tissue type (e.g., muscle, adipose, liver), the required level of cleanliness of the final extract, available equipment, and the desired sample throughput.[1]
Q2: How do I choose the most suitable extraction method for my specific tissue sample?
A2: The selection of an appropriate extraction method is critical for accurate quantification. Key considerations include the lipid content of the tissue, the desired analytical sensitivity, and throughput needs. For fatty tissues like adipose tissue, a thorough lipid removal step is crucial.[2] SPE often provides the cleanest extracts, which is beneficial for sensitive LC-MS/MS analysis. LLE is a classic technique that can be effective but may be more labor-intensive and use larger volumes of organic solvents.[2] QuEChERS is a high-throughput technique well-suited for screening large numbers of samples.[3]
Q3: What are "matrix effects" and how can they impact the analysis of this compound?
A3: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the tissue sample.[4] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and precision of LC-MS/MS analysis.[4] Phospholipids are a major cause of matrix effects in tissue samples.[5]
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is often required for the analysis of steroids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This process converts the analyte into a more volatile and thermally stable compound.[6] Common derivatization agents for steroids include silylating agents like BSTFA or MSTFA.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always necessary but can be used to improve ionization efficiency and sensitivity.[8]
Q5: How should I store tissue samples to ensure the stability of this compound?
A5: To ensure the stability of this compound, tissue samples should be frozen immediately after collection and stored at -80°C until analysis.[9] Proper storage minimizes the degradation of the analyte.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete tissue homogenization | Ensure the tissue is thoroughly homogenized to release the analyte. Bead beaters or probe homogenizers can be effective. For tougher tissues like muscle, enzymatic digestion may be necessary.[10][11] |
| Inappropriate solvent selection (LLE) | The polarity of the extraction solvent should be optimized. For lipophilic compounds like this compound in fatty tissues, a non-polar solvent like hexane can be used for initial lipid removal, followed by extraction with a more polar solvent like acetonitrile.[2][11] |
| Inefficient SPE elution | Ensure the elution solvent is strong enough to desorb this compound from the sorbent. You may need to increase the solvent strength or volume. Also, ensure the sorbent is not drying out before elution. |
| Analyte loss during evaporation | Use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C) for solvent evaporation to prevent loss of the analyte. |
| pH of the sample | The pH of the sample can affect the extraction efficiency, especially for ion-exchange SPE. Adjust the pH to ensure the analyte is in a neutral form for reversed-phase SPE. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient sample cleanup | Improve the cleanup step to remove interfering matrix components. For SPE, optimize the wash steps with a solvent that removes interferences without eluting this compound. For QuEChERS, consider using different d-SPE sorbents like C18 to remove lipids. |
| Co-elution of interfering compounds | Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient or using a different analytical column.[4] |
| High lipid content in the final extract | For fatty tissues, include a lipid removal step. In LLE, a hexane wash can be effective.[11] In QuEChERS, a freezing step after the initial extraction can help to precipitate lipids. |
| Ionization source | Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for non-polar compounds like this compound.[12] |
| Use of an internal standard | The use of a stable isotope-labeled internal standard for this compound can help to compensate for matrix effects.[4] |
GC-MS Derivatization Issues
| Potential Cause | Troubleshooting Steps |
| Incomplete derivatization | Ensure the derivatization reagent is fresh and not expired. The reaction time and temperature may need to be optimized. Moisture can interfere with silylation reactions, so ensure the sample extract is completely dry before adding the reagent. |
| Formation of multiple derivative peaks | This can be caused by incomplete derivatization or side reactions. Optimize the reaction conditions and ensure the absence of water. |
| Poor peak shape | Residual matrix components can affect the chromatography. Improve the sample cleanup prior to derivatization. Check the GC inlet liner for contamination. |
Data Presentation
Table 1: Comparison of Extraction Methods for Anabolic Steroids in Tissue
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning of analyte between two immiscible liquid phases.[2] | Analyte is retained on a solid sorbent and selectively eluted. | Salting-out partitioning followed by dispersive SPE cleanup.[3] |
| Selectivity | Moderate | High | Moderate to High |
| Recovery | Generally 60-90% | Often >80%[13] | Typically 70-110%[3] |
| LOD/LOQ | Method dependent, can be improved with concentration steps. | Generally provides low LOD/LOQ due to clean extracts.[13] | Good sensitivity, suitable for residue analysis.[3] |
| Throughput | Low to moderate | Moderate, can be automated. | High |
| Solvent Consumption | High | Low to moderate | Low |
Note: The values presented are typical ranges for anabolic steroids and can vary depending on the specific analyte, tissue matrix, and analytical method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Muscle Tissue
This protocol is a general guideline and should be optimized for your specific application.
-
Homogenization: Homogenize 2 grams of muscle tissue with 10 mL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
Enzymatic Hydrolysis (Optional): To cleave conjugated metabolites, add β-glucuronidase/arylsulfatase and incubate at 37°C for 2-4 hours.
-
Protein Precipitation: Add 10 mL of acetonitrile, vortex thoroughly, and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute this compound with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Adipose Tissue
This protocol is designed for high-fat matrices and includes a lipid removal step.
-
Homogenization: Homogenize 1 gram of adipose tissue with 5 mL of a homogenization solvent (e.g., acetonitrile).[11]
-
Lipid Removal: Add 10 mL of hexane, vortex vigorously for 2 minutes, and centrifuge. Discard the upper hexane layer. Repeat this step for thorough lipid removal.[11]
-
Extraction: To the remaining acetonitrile layer, add 10 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane). Vortex for 5 minutes and centrifuge.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Back Extraction (Optional): To further clean the extract, a back extraction with a basic or acidic solution can be performed.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute in a suitable solvent for analysis.
Protocol 3: QuEChERS Extraction of this compound from Liver Tissue
This protocol is adapted from the general QuEChERS methodology for food and biological samples.[3]
-
Homogenization: Homogenize 5 grams of liver tissue.
-
Extraction and Partitioning: Place the homogenized tissue in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Final Extract: The supernatant is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for analysis.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Solid-Phase Extraction Workflow.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Metenolone Acetate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in experiments involving Metenolone acetate.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1][2] Its primary mechanism of action is as an agonist of the androgen receptor (AR).[1][2] Upon binding to the AR, this compound initiates a cascade of events leading to the transcription of target genes involved in protein synthesis and nitrogen retention.[3] This results in its anabolic effects.[3]
Q2: What are the common in vitro applications of this compound in research?
In a research context, this compound is often used to study androgen receptor signaling pathways, particularly in hormone-responsive cancers such as prostate and breast cancer. It is used to investigate the effects of androgenic compounds on cell proliferation, gene expression, and protein synthesis.
Q3: Are there different forms of Metenolone available for research?
Yes, Metenolone is available as this compound for oral administration and Metenolone enanthate for intramuscular injection.[1] For in vitro studies, this compound is typically used. It's important to be aware of the specific ester used as it can affect the compound's pharmacokinetics and delivery.[4]
Q4: How does this compound affect the expression of androgen receptor (AR) and its downstream targets?
As an AR agonist, this compound is expected to modulate the expression of AR and its downstream target genes. In androgen-sensitive prostate cancer cells like LNCaP, androgens are known to regulate the expression of genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[5][6] Treatment with an androgen like this compound would be expected to increase the expression of these genes.
II. Troubleshooting Guides
Poor reproducibility in experiments with this compound can arise from a variety of factors, from inconsistent compound handling to variations in experimental procedures. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Possible Cause 1.1: Inaccurate Compound Concentration
-
Problem: The actual concentration of this compound in your experiments may differ from the intended concentration due to improper dissolution or degradation.
-
Solution:
-
Stock Solution Preparation: this compound is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation: When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure thorough mixing. Due to its hydrophobic nature, this compound may precipitate in aqueous solutions at high concentrations. Visually inspect for any precipitation.
-
Possible Cause 1.2: Variability in Cell Seeding and Health
-
Problem: Inconsistent cell numbers and health at the start of the experiment can lead to significant variations in results.
-
Solution:
-
Standardized Seeding Protocol: Develop and adhere to a strict cell seeding protocol. Use a cell counter to ensure accurate cell numbers in each well.
-
Cell Viability Check: Before seeding, assess cell viability using a method like trypan blue exclusion. Aim for a viability of >95%.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.
-
Possible Cause 1.3: Influence of Serum Components
-
Problem: Components in fetal bovine serum (FBS) can bind to steroid hormones, affecting their bioavailability and activity. Metenolone has a very low affinity for human serum sex hormone-binding globulin (SHBG).[8]
-
Solution:
-
Charcoal-Stripped Serum: For androgen-related studies, it is highly recommended to use charcoal-stripped FBS. This process removes endogenous steroid hormones from the serum, providing a cleaner system to study the effects of your compound.
-
Serum-Free Conditions: If your cell line can tolerate it, consider conducting experiments in serum-free or reduced-serum media for the duration of the treatment. However, be aware that this can also affect cell health and response.
-
Issue 2: Poor Reproducibility in Western Blotting for AR and Downstream Targets
Possible Cause 2.1: Inconsistent Protein Extraction and Quantification
-
Problem: Variations in protein extraction efficiency and inaccurate protein quantification will lead to unequal loading of gels and unreliable results.
-
Solution:
-
Optimized Lysis Buffer: Use a lysis buffer appropriate for nuclear proteins if you are studying the androgen receptor, which translocates to the nucleus upon activation. RIPA buffer is a common choice.[9]
-
Consistent Lysis Protocol: Ensure a consistent lysis protocol, including incubation times and temperatures. Keep samples on ice to prevent protein degradation.
-
Accurate Quantification: Use a reliable protein quantification assay, such as the BCA assay, and ensure that all samples are within the linear range of the assay.
-
Possible Cause 2.2: Suboptimal Antibody Performance
-
Problem: The quality and concentration of primary and secondary antibodies are critical for obtaining a strong and specific signal.
-
Solution:
-
Antibody Validation: Whenever using a new antibody, validate its specificity in your system, for example, by using positive and negative controls or siRNA-mediated knockdown of the target protein.
-
Antibody Titration: Optimize the concentration of your primary antibody. A concentration that is too high can lead to non-specific bands and high background, while a concentration that is too low will result in a weak signal.
-
Fresh Antibody Dilutions: Prepare fresh antibody dilutions for each experiment.
-
Possible Cause 2.3: Variability in Gel Electrophoresis and Transfer
-
Problem: Inconsistent gel running conditions and inefficient protein transfer to the membrane are common sources of variability.
-
Solution:
-
Standardized Electrophoresis: Run your gels at a constant voltage or current to ensure consistent separation.
-
Transfer Efficiency Check: After transfer, stain the membrane with Ponceau S to visualize the transferred proteins and check for transfer efficiency and evenness across the gel.
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) on your Western blots to normalize for differences in protein loading.
-
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Your cell line of interest (e.g., LNCaP, MCF-7)
-
Complete growth medium (consider using charcoal-stripped FBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Western Blot Analysis of AR, PSA, and TMPRSS2
This protocol provides a general framework. Antibody concentrations and incubation times will need to be optimized.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-TMPRSS2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control.
IV. Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound experiments to provide a reference for expected outcomes. Note: These are example values and may vary depending on the specific cell line, experimental conditions, and assay used.
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Androgen Receptor Status | Incubation Time (hours) | Hypothetical IC50 (µM) |
| LNCaP | Prostate | Positive (mutated) | 72 | 10 |
| PC-3 | Prostate | Negative | 72 | > 100 |
| MCF-7 | Breast | Positive | 72 | 25 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Hypothetical Value |
| Cmax (Maximum Concentration) | ng/mL | 500 |
| Tmax (Time to Cmax) | hours | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 2500 |
V. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen receptor signaling pathway activated by this compound.
Caption: A typical workflow for in vitro experiments with this compound.
Caption: A logical approach to troubleshooting reproducibility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. Targeting androgen regulation of TMPRSS2 and ACE2 as a therapeutic strategy to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms [mdpi.com]
- 7. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metenolone - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
Addressing Metenolone acetate stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues associated with Metenolone acetate during long-term storage. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during long-term storage?
A1: The main factors that can compromise the stability of this compound are exposure to high temperatures, humidity, and light. These conditions can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of impurities.
Q2: What is the recommended temperature for storing this compound?
A2: It is recommended to store this compound at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F). Excursions permitted to 15°C to 30°C (59°F to 86°F) are generally acceptable for short periods, but prolonged exposure to higher temperatures should be avoided.
Q3: How does humidity impact the stability of this compound?
A3: High humidity can lead to the hydrolysis of the acetate ester group in this compound, yielding Metenolone and acetic acid. This is a primary degradation pathway that reduces the potency of the drug. Therefore, it is crucial to store the compound in a dry environment.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Exposure to UV or fluorescent light can induce chemical changes in the molecule. It is essential to store the compound in light-resistant containers.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation product from hydrolysis is Metenolone.[1] Oxidation can also occur, leading to the formation of various oxidized derivatives. Under photolytic stress, other complex degradation products may be formed.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Problem 1: Loss of Potency in Stored Samples
-
Question: My stored samples of this compound show a significant decrease in potency when analyzed by HPLC. What could be the cause?
-
Answer:
-
Improper Storage Conditions: Verify that the samples have been stored at the recommended temperature (20°C to 25°C) and protected from light and humidity.
-
Hydrolysis: The loss of potency is likely due to the hydrolysis of the acetate ester. This is accelerated by moisture and high temperatures. Ensure that your storage containers are well-sealed and consider using a desiccant.
-
Oxidation: If the samples were not stored under an inert atmosphere, oxidation might have occurred.
-
Analytical Error: Rule out any issues with your analytical method by running a freshly prepared standard and ensuring system suitability parameters are met.
-
Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Question: I am observing unexpected peaks in the chromatograms of my stability samples that are not present in the reference standard. What are these, and how can I identify them?
-
Answer:
-
Degradation Products: These unknown peaks are likely degradation products. The most common would be Metenolone, resulting from hydrolysis. Other peaks could be oxidation or photolytic degradation products.
-
Identification: To identify these peaks, you can use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weight of the impurities. Comparing the retention time with a Metenolone reference standard can confirm the presence of this specific degradant.
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a reference sample of this compound can help to systematically generate and identify potential degradation products.
-
Problem 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable and non-reproducible results across different batches of my stability study. What should I investigate?
-
Answer:
-
Inhomogeneous Samples: Ensure that the batch of this compound used for the study was homogeneous.
-
Inconsistent Storage: Check for temperature or humidity fluctuations within your stability chambers. Ensure all samples were stored under identical conditions.
-
Analytical Method Variability: Validate your HPLC method for robustness. Small variations in mobile phase composition, pH, or column temperature can sometimes lead to inconsistent results.
-
Sample Preparation: Ensure that the sample preparation procedure is consistent for all samples.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate expected trends. Actual results may vary based on the specific formulation and packaging.
| Storage Condition | Time Point (Months) | Assay (%) | Total Degradants (%) | Key Degradant: Metenolone (%) |
| 25°C / 60% RH | 0 | 100.0 | < 0.1 | < 0.1 |
| 3 | 99.5 | 0.5 | 0.4 | |
| 6 | 99.0 | 1.0 | 0.8 | |
| 12 | 98.2 | 1.8 | 1.5 | |
| 30°C / 65% RH | 0 | 100.0 | < 0.1 | < 0.1 |
| 3 | 98.8 | 1.2 | 1.0 | |
| 6 | 97.5 | 2.5 | 2.1 | |
| 40°C / 75% RH (Accelerated) | 0 | 100.0 | < 0.1 | < 0.1 |
| 1 | 97.2 | 2.8 | 2.3 | |
| 3 | 94.5 | 5.5 | 4.8 | |
| 6 | 90.1 | 9.9 | 8.5 | |
| Photostability (ICH Q1B Option 2) | 0 | 100.0 | < 0.1 | < 0.1 |
| Exposed | 96.3 | 3.7 | 1.2 (plus other photoproducts) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method and is suitable for separating this compound from its primary degradation product, Metenolone.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Kintex 5µm EVO C18 (100 x 4.6 mm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of Metenolone reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare working standards at appropriate concentrations in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in methanol to achieve a known concentration (e.g., 1 mg/mL).
-
Dilute with the mobile phase to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to verify system suitability (e.g., resolution between this compound and Metenolone, tailing factor, and repeatability).
-
Inject the sample solutions.
-
Quantify the amount of this compound and any degradation products by comparing peak areas to those of the reference standards.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation pathways of this compound and to generate potential degradation products for analytical method validation.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify the degradation products.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
Overcoming challenges in the synthesis of Metenolone acetate
Welcome to the technical support center for the synthesis of Metenolone Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this anabolic steroid.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the key stages of this compound synthesis.
Oxidation of the 1α-hydroxyl group to the 1-keto group
The oxidation of the 1α-hydroxyl group to a ketone is a critical step. A common method for this transformation is the Jones oxidation.
Problem: Incomplete or slow oxidation reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Jones Reagent | Prepare a fresh batch of Jones reagent (chromium trioxide in sulfuric acid). The color should be a clear, deep orange. | A vibrant orange reagent should effectively oxidize the alcohol. |
| Low Reaction Temperature | Ensure the reaction is maintained at the optimal temperature, typically between 0-25°C. Monitor the temperature closely as the reaction is exothermic. | Maintaining the correct temperature will ensure an appropriate reaction rate. |
| Poor Substrate Solubility | Ensure the steroidal alcohol is fully dissolved in a suitable solvent like acetone before adding the Jones reagent. | Complete dissolution of the starting material is crucial for the reaction to proceed to completion. |
| Insufficient Reagent | Add the Jones reagent dropwise until a persistent orange color is observed in the reaction mixture, indicating an excess of the oxidant. | The presence of excess oxidant ensures all the alcohol is converted to the ketone. |
Problem: Formation of over-oxidized by-products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Oxidant | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) to minimize over-oxidation.[1] | Milder oxidants are more selective for the conversion of secondary alcohols to ketones without cleaving other bonds. |
| Prolonged Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. | Timely quenching of the reaction will prevent the formation of degradation products. |
Grignard Reaction for 1-Methyl Group Addition
The introduction of the 1-methyl group is typically achieved via a Grignard reaction with methylmagnesium bromide on the 1-keto steroid.
Problem: Low yield of the desired 1-methylated product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Grignard reagents are highly reactive with water.[2][3] | The exclusion of moisture will prevent the quenching of the Grignard reagent and improve the yield. |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate. | Activated magnesium will readily react with the methyl halide to form the Grignard reagent. |
| Side Reactions | Add the steroidal ketone slowly to the Grignard reagent at a low temperature (e.g., 0°C) to minimize side reactions such as enolization.[4] | Slow addition and low temperature favor the desired 1,2-addition over competing pathways. |
Problem: Formation of by-products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the ketone, leading to the recovery of starting material after workup.[4] Use a less sterically hindered Grignard reagent if possible, or consider the use of organolithium reagents. | Minimizing enolization will increase the yield of the desired tertiary alcohol. |
| Reduction of the Ketone | If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[4] This is less of a concern with methylmagnesium bromide. | Using a Grignard reagent without β-hydrogens will prevent this side reaction. |
Acetylation of the 17β-hydroxyl Group
The final step is the esterification of the 17β-hydroxyl group to form the acetate ester.
Problem: Incomplete acetylation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | The 17β-hydroxyl group is sterically hindered. Use a more reactive acetylating agent, such as acetic anhydride with a catalytic amount of a strong acid or a base like pyridine or 4-dimethylaminopyridine (DMAP). | A more potent acetylating system will overcome the steric hindrance and drive the reaction to completion. |
| Insufficient Reagent or Catalyst | Use a slight excess of the acetylating agent and ensure the catalyst is active and used in the correct proportion. | An adequate amount of reagent and active catalyst will ensure a reasonable reaction rate. |
Problem: Formation of epimers or other by-products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Epimerization at C-17 | While less common under standard acetylation conditions, prolonged exposure to harsh acidic or basic conditions could potentially lead to epimerization. Use mild reaction conditions and monitor the reaction progress. | Careful control of the reaction conditions will preserve the desired stereochemistry at the C-17 position. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. A reported total yield for a five-step synthesis starting from 17β-Acetoxy-5α-androst-1-en-3-one is 48.7%.[5]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each reaction. Use a suitable solvent system (e.g., a mixture of chloroform and acetone) and a visualization agent like phosphomolybdic acid to see the spots.[6] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended.[7][8]
Q3: What are the main challenges in purifying the intermediates and the final product?
A3: The main challenges in purification include separating the desired product from structurally similar by-products and unreacted starting materials. Column chromatography on silica gel is a common purification technique.[9] Recrystallization can also be an effective method for purifying the final product. The choice of solvent for recrystallization is crucial for obtaining high purity crystals.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Chromatography:
Experimental Protocols
General Synthetic Scheme
A plausible synthetic route starting from an appropriate steroid precursor is outlined below. This is a generalized scheme, and specific reagents and conditions may need to be optimized.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodologies
1. Jones Oxidation of 1α,17β-dihydroxy-5α-androstan-3-one 17-acetate
-
Protocol: Dissolve the starting steroid in acetone and cool the solution in an ice bath. Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water. Add the Jones reagent dropwise to the steroid solution with vigorous stirring, maintaining the temperature below 25°C. The color of the reaction mixture will change from orange to green/brown. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears. Filter the mixture and concentrate the filtrate. Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude 1-keto intermediate.
-
Troubleshooting Logic:
Caption: Troubleshooting logic for incomplete Jones oxidation.
2. Grignard Reaction with Methylmagnesium Bromide
-
Protocol: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF. In a separate flask, dissolve the 1-keto steroid intermediate in anhydrous THF. Cool the Grignard reagent to 0°C and slowly add the solution of the ketone dropwise with stirring. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Cool the reaction mixture again and quench by slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Metenolone.
-
Troubleshooting Logic:
Caption: Troubleshooting logic for low yield in the Grignard reaction.
3. Acetylation of Metenolone
-
Protocol: Dissolve the crude Metenolone in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Once the reaction is complete, pour the mixture into ice-water and stir to precipitate the product. Filter the solid, wash thoroughly with water to remove pyridine, and then with a dilute acid solution followed by water until neutral. Dry the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol.
-
Troubleshooting Logic:
Caption: Troubleshooting logic for incomplete acetylation.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Animal Studies Involving Metenolone Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in animal studies involving Metenolone acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed protocols.
Troubleshooting Guides
Issue 1: High Variability in Muscle Mass Measurements
Question: We are observing significant variability in muscle mass gain between animals in the same treatment group. What are the potential causes and solutions?
Answer:
High variability in muscle mass measurements can stem from several factors. A systematic approach to identifying and mitigating these is crucial for robust study outcomes.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Drug Administration:
-
Vehicle Preparation: Ensure the this compound is completely dissolved and homogeneously suspended in the vehicle. Use a consistent vehicle for all animals and experiments. Oil-based vehicles like sesame oil or corn oil are common for subcutaneous injections. For oral gavage, ensure a stable suspension.
-
Dosing Accuracy: Calibrate all dosing equipment regularly. For subcutaneous injections, ensure the full dose is delivered and there is no leakage from the injection site. For oral gavage, proper technique is critical to ensure the entire dose reaches the stomach.[1][2]
-
Injection Site: Use a consistent subcutaneous injection site, such as the dorsal scapular region, for all animals.[3][4]
-
-
Animal-Related Factors:
-
Baseline Body Weight and Composition: Animals with different starting body weights and compositions may respond differently. Group animals based on a narrow range of initial body weights.
-
Genetics: Even within the same strain, genetic drift can lead to variations in response. Source animals from a reputable supplier and ensure they are from a consistent genetic background.
-
Stress: Animal handling, housing conditions, and procedural stress can significantly impact the hypothalamic-pituitary-gonadal (HPG) axis and influence anabolic and catabolic processes. Acclimate animals to handling and procedures before the study begins.[5][6]
-
-
Measurement Error:
-
Dissection Technique: Inconsistent dissection of specific muscles can be a major source of error. Ensure all researchers follow a standardized and detailed dissection protocol.
-
Muscle Hydration: The hydration state of the muscle at the time of weighing can affect the measurement. Blot muscles consistently to remove excess fluid before weighing.
-
Issue 2: Unexpected Androgenic Side Effects
Question: We are observing a higher-than-expected incidence of virilizing effects in female animals (e.g., clitoral enlargement) or aggressive behavior in males at a dose that was intended to be primarily anabolic. Why is this happening?
Answer:
While this compound is known for its relatively mild androgenic properties, several factors can influence the manifestation of androgenic side effects.
Potential Causes & Troubleshooting Steps:
-
Dose-Response Relationship: The anabolic-to-androgenic ratio is not constant across all doses. Higher doses are more likely to elicit androgenic responses. Consider conducting a dose-response study to identify the optimal dose with the desired anabolic effect and minimal androgenic side effects.
-
Species and Strain Sensitivity: Different species and even strains of rodents can have varying sensitivity to androgens due to differences in androgen receptor expression and metabolism.
-
Assessment of Androgenicity: Ensure you are using a standardized and sensitive method to assess androgenic effects. For virilization in females, this could involve measuring the anogenital distance or the weight of the clitoral glands.[7] For aggression, standardized behavioral tests should be employed.
Frequently Asked Questions (FAQs)
General Information
-
What is the mechanism of action of this compound? this compound is a synthetic derivative of dihydrotestosterone (DHT).[3][8] It exerts its effects by binding to the androgen receptor (AR) in various tissues, including muscle cells.[3][8] This binding initiates a cascade of events leading to increased protein synthesis and nitrogen retention, creating an anabolic environment conducive to muscle growth and preservation.[3][8] Unlike some other anabolic steroids, this compound does not convert to estrogen, which minimizes estrogen-related side effects.[8]
Experimental Design & Protocols
-
What is a recommended vehicle for subcutaneous injection of this compound in rodents? A common and effective vehicle for subcutaneous injection of this compound is sterile sesame oil or corn oil. It is crucial to ensure the compound is fully dissolved or forms a stable suspension. The stability of steroids can vary in different oil vehicles, so consistency is key.[9]
-
What is a standard protocol for subcutaneous injection in mice?
-
Restrain the mouse by scruffing the neck and back to lift a fold of skin in the dorsal scapular region.[3][4][5]
-
Insert a 25-27 gauge needle into the "tent" of skin, parallel to the spine, ensuring not to puncture the underlying muscle.[4][10]
-
Aspirate briefly to ensure a blood vessel has not been entered.[4]
-
Inject the solution slowly. The maximum recommended volume for a subcutaneous injection in a mouse is typically around 100-200 µl per site.[3]
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.[3]
-
-
What is a standard protocol for oral gavage of an oil-based substance in rats?
-
Accurately weigh the rat to determine the correct dosage volume.[1]
-
Use a flexible gavage tube or a stainless steel gavage needle with a ball tip to minimize the risk of injury.[1][11]
-
Measure the correct length of the gavage tube from the corner of the rat's mouth to the last rib.[1]
-
Gently restrain the rat and pass the tube over the tongue and down the esophagus into the stomach. Do not force the tube.[1][2]
-
Administer the substance slowly.[12]
-
Remove the tube gently and return the animal to its cage.[12]
-
Data Interpretation & Variability
-
How does stress impact the results of studies with this compound? Stress can significantly confound the results of studies involving anabolic steroids. Stress activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids, which have catabolic effects that can counteract the anabolic effects of this compound.[5][6] Furthermore, stress can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, altering endogenous hormone levels and potentially influencing the animal's response to exogenous androgens.[5][6]
-
Can diet influence the outcomes of studies with this compound? Yes, diet plays a crucial role. The anabolic effects of this compound are dependent on a positive nitrogen balance, which requires an adequate intake of protein and calories.[13] Ensure that all animals are provided with a standardized diet that meets their nutritional requirements to support growth and muscle protein synthesis.
Data Presentation
Table 1: Anabolic and Androgenic Activity of Metenolone (Relative to Testosterone) in Rodents
| Steroid | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Metenolone | 88 | 44-57 | ~2:1 |
Data is compiled from historical rodent assay data and may vary based on the specific assay and animal model used.
Table 2: Pharmacokinetic Parameters of Metenolone Enanthate (a long-acting ester of Metenolone) in Male Rats
| Parameter | Value |
| Elimination Half-Life (t½) | ~10.5 days (intramuscular injection)[14] |
| Bioavailability (F) | Not explicitly reported for rats, but intramuscular administration generally provides high bioavailability. |
Experimental Protocols
Protocol 1: Assessment of Anabolic and Androgenic Activity in Castrated Male Rats (Hershberger Assay)
This protocol is a modification of the classic Hershberger assay to assess the anabolic and androgenic properties of this compound.
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 21 days of age.
-
Acclimation: Allow animals to acclimate for at least 7 days post-castration.
-
Grouping: Group animals by body weight into treatment groups (n=6-8 per group), including a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Drug Administration:
-
Prepare this compound in a sterile vehicle (e.g., sesame oil) at the desired concentrations.
-
Administer the compound via daily subcutaneous injection for 7-10 consecutive days.
-
-
Endpoint Collection:
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the following tissues:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Blot the tissues to remove excess fluid and record their wet weights.
-
-
Data Analysis: Compare the weights of the levator ani, ventral prostate, and seminal vesicles between the treatment groups and the vehicle control group. The ratio of the increase in levator ani weight to the increase in the weight of the androgenic tissues provides an estimate of the anabolic-to-androgenic ratio.
Mandatory Visualizations
Caption: Signaling pathway of this compound in a muscle cell.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ltk.uzh.ch [ltk.uzh.ch]
- 4. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virilizing activities of various steroids in female rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. aniphy.fr [aniphy.fr]
- 13. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Metenolone enanthate - Wikipedia [en.wikipedia.org]
Refining analytical techniques for sensitive detection of Metenolone acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Metenolone acetate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Analytical Method Performance
The following table summarizes typical performance parameters for various analytical techniques used in the detection of this compound and related anabolic steroids.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Linearity range observed down to 0.0125 µg/mL[1] | 2 to 40 ng/g | 0.3 µg/kg[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity was established from 0.0125 µg/mL to 0.1 µg/mL[1] | 0.06–0.08 ng/mL for some anabolic steroids | 0.5 µg/kg[2] |
| Linearity (Correlation Coefficient) | R² = 0.9926[1] | r > 0.99 | r² > 0.998 |
| Recovery | 99.8% to 100.4%[1] | 66.3% to 82.8% for some anabolic steroids | >90%[2] |
| Precision (%RSD) | 0.182%[1] | Within-day: 2.4–11%; Between-day: 2.4–11% for some anabolic steroids | <7%[2] |
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing poor peak shape (fronting or tailing) for my this compound standard. What could be the cause?
A1: Poor peak shape in HPLC can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Degradation: The stationary phase of the column can degrade over time, leading to peak tailing. Consider flushing the column or replacing it if it's old.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect the interaction of this compound with the stationary phase. Ensure your mobile phase is correctly prepared and is suitable for the column you are using. For instance, a mobile phase of acetonitrile and water (60:40 v/v) has been shown to be effective.[1][3]
-
Improper Column Installation: Ensure the column is installed correctly and that there are no dead volumes in the connections.
Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time shifts are often due to:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are running a gradient, ensure the pump is functioning correctly.
-
Fluctuations in Column Temperature: A stable column temperature is crucial for reproducible retention times. Ensure your column oven is set to and maintaining the correct temperature (e.g., 25°C).[1][3]
-
Leaks in the System: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: I am getting low or no signal for my derivatized this compound sample. What are the possible reasons?
A3: This issue can arise from several sources:
-
Incomplete Derivatization: The derivatization of steroids is a critical step for GC-MS analysis. Ensure that your derivatizing agent (e.g., MSTFA) is fresh and that the reaction conditions (temperature and time) are optimal.
-
Degradation in the Injector: this compound may degrade in the GC inlet if the temperature is too high. Optimize the injector temperature to ensure efficient volatilization without degradation.
-
Active Sites in the GC System: Active sites in the injector liner, column, or other parts of the flow path can lead to analyte loss. Using deactivated liners and columns is recommended.
-
MS Source Contamination: A contaminated ion source can lead to reduced sensitivity. Perform routine maintenance and cleaning of the MS source.
Q4: I am observing extraneous peaks in my chromatogram. Where could they be coming from?
A4: Extraneous peaks can be due to:
-
Contaminated Solvents or Reagents: Ensure all solvents and reagents are of high purity.
-
Sample Carryover: If a high-concentration sample was previously injected, you may observe carryover in subsequent runs. Run a blank solvent injection to check for carryover.
-
Septum Bleed: The septum in the injector can release volatile compounds, especially at high temperatures. Use a high-quality, low-bleed septum.
-
Derivatization Byproducts: The derivatization reaction can sometimes produce byproducts that are visible in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q5: I am experiencing significant ion suppression/enhancement (matrix effects) when analyzing this compound in biological samples. How can I mitigate this?
A5: Matrix effects are a common challenge in LC-MS/MS bioanalysis. To address this:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Q6: My LC-MS/MS sensitivity for this compound is lower than expected. What can I do to improve it?
A6: To enhance sensitivity:
-
Optimize MS Parameters: Fine-tune the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy).
-
Improve Sample Pre-concentration: During sample preparation, include a step to concentrate the analyte before injection.
-
Check for Analyte Degradation: Ensure that this compound is stable in the sample matrix and during the analytical process.
-
Use a More Sensitive Instrument: If available, using an instrument with higher sensitivity can help in detecting low levels of the analyte.
Experimental Protocols
HPLC-UV Method for this compound in Food Supplements[1][3]
-
Sample Preparation:
-
Weigh and powder five tablets of the food supplement.
-
Transfer the powdered sample to a 500 mL volumetric flask and dissolve in methanol.
-
Centrifuge the solution for 5 minutes at 2000 rpm.
-
Filter the supernatant through a 0.45 µm filter, followed by a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: Kintex 5µm EVO C18 (100 x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
GC-MS Method for Anabolic Steroids (General Protocol)
-
Sample Preparation (e.g., from urine):
-
Perform enzymatic hydrolysis to cleave conjugates.
-
Extract the free steroids using liquid-liquid extraction (e.g., with ethyl acetate).
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and ethanethiol.
-
Heat the mixture to facilitate the reaction (e.g., 60°C for 20 minutes).
-
-
GC-MS Conditions:
-
Column: A low-bleed capillary column suitable for steroid analysis (e.g., HP-1).
-
Injector Temperature: 280°C
-
Oven Program: Start at a lower temperature (e.g., 140°C) and ramp up to a final temperature (e.g., 300°C) to separate the analytes.
-
Carrier Gas: Helium
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
LC-MS/MS Method for Metenolone in Animal-Derived Food[2]
-
Sample Preparation:
-
For conjugated Metenolone, perform dual enzyme digestion to release the free form.
-
Extract the total Metenolone with 1% formic acid in acetonitrile.
-
Purify the extract using a PRiME HLB column or QuEChERS salts.
-
Use a suitable internal standard (e.g., d3-methyltestosterone) to correct for matrix effects.[2]
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a suitable reversed-phase column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
-
Visualizations
Caption: General workflow for the analysis of this compound using LC-MS/MS.
Caption: Troubleshooting decision tree for poor peak shape in HPLC analysis.
References
Common experimental errors in Metenolone acetate research and how to avoid them
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metenolone acetate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1][2] Its primary mechanism of action is through binding to and activating the androgen receptor (AR).[1][2] This interaction initiates a cascade of molecular events:
-
Binding and Conformational Change: Metenolone, the active form of this compound, binds to the ligand-binding domain of the AR. This causes a conformational change in the receptor.[1]
-
Translocation and Dimerization: The activated receptor dissociates from heat shock proteins, dimerizes, and translocates to the cell nucleus.[1]
-
Gene Transcription: In the nucleus, the Metenolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes involved in protein synthesis and other anabolic processes.[1][3]
This signaling pathway ultimately leads to increased protein synthesis and nitrogen retention in muscle cells, contributing to the anabolic effects of the compound.[3]
Q2: What are the main applications of this compound in a research setting?
A2: In a research context, this compound is primarily investigated for its anabolic properties, which include promoting muscle growth and preservation.[4] It is also studied in the context of muscle-wasting diseases and anemia.[4] Due to its anabolic effects with relatively lower androgenic activity compared to other AAS, it is a compound of interest in studies aiming to differentiate anabolic and androgenic signaling pathways.
Q3: Is this compound hepatotoxic?
A3: Oral this compound is considered to have lower hepatotoxicity compared to many other oral anabolic steroids.[5][6] However, prolonged use or high doses can still pose a risk of liver damage.[5] It is advisable to monitor liver function in long-term animal studies.
Troubleshooting Guides
In Vitro / Cell-Based Assay Troubleshooting
Q1: My cell viability has unexpectedly decreased in my control (vehicle-treated) group. What could be the cause?
A1: Unexpected cell death in control groups can be attributed to several factors:
-
Solvent Toxicity: this compound is a lipophilic compound that requires an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, for solubilization before dilution in cell culture media.[7] High concentrations of these solvents can be toxic to cells.
-
Solution: Always include a vehicle-only control group in your experiments to assess the effect of the solvent on cell viability. Ensure the final solvent concentration in your culture media is low (typically ≤0.5%) and consistent across all wells.
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Practice strict aseptic techniques during all cell culture manipulations. If contamination is suspected, discard the contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.
-
Q2: I am observing inconsistent or non-reproducible results in my dose-response experiments.
A2: Inconsistent results in dose-response assays with this compound can stem from several issues:
-
Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the culture medium, especially at higher concentrations.[7] This leads to an inaccurate effective concentration.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a formulation with a solubilizing agent if precipitation is a persistent issue.
-
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variability in the final concentrations.
-
Solution: Use calibrated pipettes and appropriate-sized tips for all dilutions. Prepare a sufficient volume of each dilution to minimize pipetting errors.
-
-
Cell Seeding Inconsistency: Uneven cell distribution in the wells of a multi-well plate will lead to variability in the final readout.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.
-
In Vivo / Animal Study Troubleshooting
Q1: I am observing a higher-than-expected mortality rate in my animal cohort treated with this compound.
A1: Unexpected mortality in animal studies can be alarming and may be due to:
-
Acute Toxicity at High Doses: While generally considered to have a good safety profile, high doses of this compound can lead to unforeseen toxic effects.
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with lower, therapeutically relevant doses and gradually escalate.
-
-
Cardiovascular Strain: Anabolic steroids can impact the cardiovascular system.[5]
-
Solution: Monitor animals for signs of distress. In case of unexpected deaths, perform a thorough necropsy with a focus on cardiovascular tissues.
-
-
Stress from Handling and Administration: Frequent injections or improper handling can cause significant stress to the animals, potentially leading to adverse outcomes.
-
Solution: Ensure all personnel are properly trained in animal handling and injection techniques. Acclimatize the animals to the experimental procedures before the start of the study.
-
Q2: The observed anabolic effects (e.g., muscle growth) in my animal study are not consistent across the treatment group.
A2: Variability in the response to this compound in animal studies can be caused by:
-
Dosing and Administration Errors: Inaccurate dose calculations or improper administration can lead to significant variations in the amount of compound each animal receives.
-
Solution: Double-check all dose calculations. Ensure the dosing formulation is homogenous and stable. Use precise administration techniques, such as oral gavage or subcutaneous injection, performed by trained personnel.
-
-
Biological Variability: Individual differences in metabolism and androgen receptor sensitivity can contribute to varied responses.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment groups to minimize bias. Monitor food and water intake, as this can influence drug absorption and metabolism.
-
Quantitative Data
Table 1: Relative Binding Affinity of Methenolone for the Androgen Receptor
| Compound | Tissue | Species | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Methenolone | Skeletal Muscle | Rat | 58 |
| Methenolone | Skeletal Muscle | Rabbit | 54 |
| Methenolone | Prostate | Rat | 44 |
Data sourced from Toth, M., & Zakar, T. (1982).[1]
Table 2: In Vitro Activity of this compound Metabolites
| Compound | Activity | IC50 (µM) |
| Metabolite 3 | Aromatase Inhibition | 19.602 ± 0.47 |
| Metabolite 5 | Aromatase Inhibition | 0.0049 ± 0.0032 |
| Compound 3 | T-cell Proliferation Inhibition | 4.4 ± 0.01 |
| Compound 5 | T-cell Proliferation Inhibition | 10.2 ± 0.01 |
Data represents the activity of metabolites produced through biotransformation of this compound.[8][9]
Experimental Protocols
Protocol: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetex 5µm EVO C18, 100 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 240 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
Preparation of Standard Solutions:
-
Accurately weigh a known amount of high-purity this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
Preparation of Test Solution:
-
If analyzing a raw powder, dissolve a known weight of the powder in the mobile phase to achieve a concentration within the range of the calibration curve.
-
If analyzing a solution, dilute it with the mobile phase to an appropriate concentration.
-
Filter the test solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test solution.
-
Quantify the amount of this compound in the test solution by comparing its peak area to the calibration curve.
Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of this compound and epiandrosterone by fungi and evaluation of resulting metabolites for aromatase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the yield and purity of synthesized Metenolone acetate
Welcome to the Technical Support Center for the synthesis of Metenolone Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesized product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than the reported 48.7%.[1] What are the most critical steps affecting the overall yield?
A1: Low overall yield in this multi-step synthesis can be attributed to inefficiencies in several key transformations. The most critical steps are typically:
-
The Grignard Reaction: This step, which introduces the 1-methyl group, is often low-yielding. A Chinese patent suggests a yield of around 14% for this specific step.[2] Incomplete reaction, side reactions, or improper workup can drastically reduce the yield.
-
Purification Steps: Significant product loss can occur during recrystallization and chromatographic purification if not optimized.
Troubleshooting:
-
Grignard Reaction:
-
Reagent Quality: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). The magnesium turnings should be activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to remove the passivating oxide layer.
-
Reaction Conditions: Slowly add the Grignard reagent to the steroid solution at a low temperature (e.g., -30°C) to control the exothermic reaction and minimize side products.[3] After the initial reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion.
-
Excess Reagent: Using a sacrificial excess of the Grignard reagent can help to consume any trace amounts of water in the reaction mixture.
-
-
Purification:
-
Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Slow cooling will promote the formation of purer crystals. Acetone is a commonly used solvent for the recrystallization of the final product.[2]
-
Mother Liquor: Concentrate the mother liquor from recrystallization and attempt a second crop of crystals or purify by column chromatography to recover dissolved product.
-
Q2: I am observing the formation of multiple spots on my TLC plate after the Grignard reaction. What are these impurities and how can I minimize them?
A2: The Grignard reaction on the 3-keto steroid intermediate can lead to several byproducts. The multiple spots on your TLC are likely a combination of the starting material, the desired 1-methylated product, and potentially epimers or other side-products.
Potential Impurities:
-
Unreacted Starting Material: The most common "impurity" is the starting ketone.
-
Epimers: Depending on the reaction conditions, epimerization at adjacent stereocenters can occur.
-
Side-Products: Reactions of the Grignard reagent with other functional groups, if present and unprotected, can lead to undesired products.
Troubleshooting and Prevention:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A suitable solvent system for steroids is a mixture of chloroform and acetone. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Minimizing Epimerization: Maintaining a low reaction temperature during the Grignard addition is crucial. For sensitive substrates, the use of specific additives or less basic organometallic reagents might be necessary.
-
Purification: Flash column chromatography is an effective method to separate the desired product from unreacted starting material and most byproducts. A typical eluent system for steroid separation is a gradient of hexane and ethyl acetate.
Q3: The final acetylation step is not going to completion, resulting in a mixture of Metenolone and this compound. How can I improve the conversion?
A3: Incomplete acetylation of the 17β-hydroxyl group can be due to steric hindrance or suboptimal reaction conditions.
Troubleshooting:
-
Reagents: Use a slight excess of acetic anhydride and a suitable base as a catalyst and acid scavenger. Pyridine is commonly used as both the solvent and base.
-
Reaction Time and Temperature: The reaction is often carried out at room temperature.[4] Extending the reaction time (e.g., 4-12 hours) can help drive the reaction to completion. Gentle heating (e.g., to 40-50 °C) can also be employed if the reaction is sluggish at room temperature, but should be monitored by TLC to avoid decomposition.
-
Work-up: Quenching the reaction by pouring the mixture into ice-water will hydrolyze the excess acetic anhydride and precipitate the acetylated product.
Data Presentation
The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound.
| Step | Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Grignard Reaction | Temperature | Room Temperature | -30°C to 0°C | Increased selectivity, reduced byproducts |
| Reagent Equiv. | 1.1 eq. Grignard | 1.5 - 2.0 eq. Grignard | Drives reaction to completion | |
| Solvent | Diethyl Ether | Anhydrous THF | Better stabilization of the Grignard reagent | |
| Acetylation | Reaction Time | 2 hours | 4-12 hours (monitored by TLC) | Higher conversion to the acetate ester |
| Catalyst | Pyridine | Pyridine with DMAP (catalytic) | Increased reaction rate | |
| Purification | Recrystallization | Fast cooling in ice bath | Slow cooling to RT, then ice bath | Larger, purer crystals, higher recovery |
| Chromatography | Gravity Column | Flash Chromatography | Faster and more efficient separation |
Experimental Protocols
A detailed five-step synthesis for this compound is outlined below, based on established methodologies.[1]
Step 1: Bromination of 17β-Acetoxy-5α-androst-1-en-3-one This step is not explicitly for this compound but is a common initial step in the synthesis of similar steroids. A solution of the starting steroid in a suitable solvent (e.g., acetic acid) is treated with N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction is monitored by TLC until the starting material is consumed.
Step 2: Debromination The bromo-intermediate is then debrominated using catalytic hydrogenation (e.g., H2 over Raney Nickel) to yield 1α,17β-dihydroxy-5α-androstan-3-one 17-acetate.
Step 3: Ketalization The 3-keto group is protected as a ketal by reacting the product from Step 2 with methanol in the presence of an acid catalyst like p-toluenesulfonic acid. This yields 3,3-dimethyloxy-5α-androstan-1α,17β-diol 17-acetate.
Step 4: Oxidation and Grignard Reaction The hydroxyl group at the 1-position is oxidized using an oxidizing agent like chromium trioxide-sulfuric acid to give 17β-acetoxy-3,3-dimethyloxy-5α-androst-1-one. This intermediate is then treated with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the 1-methyl group.
Step 5: Acetylation of 17β-hydroxy-1-methyl-5α-androst-1-en-3-one This protocol assumes the direct acetylation of Metenolone.
-
Dissolve 10 g of 17β-hydroxy-1-methyl-5α-androst-1-en-3-one (Metenolone) in 20 ml of pyridine.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add 8 ml of acetic anhydride to the solution.
-
Continue stirring at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water until the odor of pyridine is gone.
-
Dry the crude product.
-
Recrystallize the crude 17β-acetoxy-1-methyl-5α-androst-1-en-3-one from methanol to obtain the pure product.
Mandatory Visualizations
Synthesis Workflow
Caption: A simplified workflow for the five-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Grignard Reaction
Caption: A decision tree for troubleshooting low yields in the Grignard reaction step.
Purification Pathway
Caption: A logical workflow for the purification of crude this compound.
References
Protocol adjustments for studying Metenolone acetate in different cell lines
Welcome to the technical support center for researchers studying Metenolone acetate. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your in vitro studies across different cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the study of this compound and other androgens in cell culture.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why am I observing a weak or no response to this compound in my androgen receptor (AR)-positive cell line (e.g., LNCaP)? | 1. Sub-optimal Ligand Concentration: The concentration of this compound may be too low to elicit a strong response, as it has a moderate binding affinity for the AR.[1] 2. Low AR Expression: Prolonged culture or high passage numbers can lead to decreased AR expression, even in AR-positive lines like LNCaP.[2] 3. Hormone-Depleted Conditions: Failure to properly starve cells of hormones from the serum can mask the effect of the experimental ligand. 4. Degraded Compound: The this compound stock solution may have degraded. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal effective concentration for your specific cell line and endpoint. 2. Verify AR Expression: Regularly check AR protein levels via Western blot. Use low-passage cells for experiments. 3. Proper Hormone Starvation: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for at least 48-72 hours before treatment. 4. Prepare Fresh Stock: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO or ethanol. |
| Q2: My cell viability is unexpectedly low across all treatment groups, including the vehicle control. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high.[3][4] 2. Contamination: Mycoplasma or bacterial contamination can significantly impact cell health and experimental outcomes. 3. General Cell Culture Stress: Issues with media pH, temperature, or cell passage number can lead to poor cell health. | 1. Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is non-toxic, typically ≤ 0.1% for DMSO.[5] Run a vehicle-only toxicity test. 2. Test for Contamination: Regularly screen cell cultures for mycoplasma and check for signs of bacterial/fungal contamination (e.g., cloudy media, pH changes). 3. Maintain Good Cell Culture Practice: Use authenticated, low-passage cells and strictly adhere to aseptic techniques. Ensure incubators are properly calibrated. |
| Q3: I see high variability between my experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells is a common source of variability. 2. Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, leading to altered media concentrations. 3. Pipetting Errors: Inaccurate pipetting of the compound or reagents. | 1. Ensure Homogenous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform cell number in each well. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use fresh tips for each condition. |
| Q4: How do I handle the low water solubility of this compound for cell culture experiments? | Compound Precipitation: this compound is hydrophobic and can precipitate out of aqueous culture medium if not properly dissolved and diluted. | 1. Use an Appropriate Solvent: Dissolve this compound in a sterile, cell-culture grade solvent such as Dimethyl Sulfoxide (DMSO)[5][6] or absolute ethanol[4] to create a concentrated stock solution (e.g., 10 mM). 2. Perform Serial Dilutions: Prepare intermediate dilutions of your stock in the culture medium. Vortex gently between dilutions. 3. Avoid Shock Precipitation: When adding the final concentration to your cells, add the diluted compound to the medium in the well and mix gently, rather than adding a highly concentrated dose directly onto the cells. |
Data Presentation: Expected Effects of Androgens
While specific dose-response data for this compound is limited in publicly available literature, its activity can be inferred from its nature as an AR agonist. The following tables provide representative quantitative data for androgenic compounds in relevant cell lines. Note: These values should be used as a starting point, and optimal concentrations for this compound must be determined empirically.
Table 1: Representative Dose-Response of Androgens on Cell Proliferation (72h Incubation)
| Cell Line | Compound | Typical Effective Concentration Range | Expected Outcome | Reference Assay |
| LNCaP (AR-positive, prostate) | R1881 (synthetic androgen) | 0.1 nM - 10 nM | Increased proliferation[7] | MTT Assay[7] |
| PC-3 (AR-negative, prostate) | Testosterone | > 50 nmol/L | No significant proliferation; potential decrease at high doses[8] | MTT Assay[8] |
| C2C12 (Myoblasts) | Androgens (general) | 10 nM - 100 nM | Increased differentiation (myotube formation) | Morphological Assessment |
Table 2: Representative Time-Course for Androgen-Regulated Gene Expression (qRT-PCR)
| Cell Line | Target Gene | Treatment (R1881) | Time Point | Expected Fold Change (vs. Vehicle) |
| LNCaP | KLK3 (PSA) | 1 nM - 10 nM | 24 h | Significant upregulation[9] |
| LNCaP | TMPRSS2 | 1 nM - 10 nM | 24 h | Significant upregulation[9][10] |
| LNCaP | AR | 1 nM - 10 nM | 16 h | No significant change in mRNA[11] |
Signaling Pathways & Experimental Workflows
Visualizing the underlying mechanisms and experimental steps is crucial for successful research.
Detailed Experimental Protocols
The following are adapted, detailed protocols for key experiments. Researchers should optimize these for their specific cell line and laboratory conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture PC-3 cells in F-12K Medium with 10% FBS.
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Maintain all cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Hormone Starvation (for hormone-sensitive studies, e.g., LNCaP):
-
When cells reach 70-80% confluency, replace the growth medium with phenol red-free medium containing 5-10% charcoal-stripped FBS (CS-FBS).
-
Incubate for 48-72 hours prior to treatment.
-
-
Preparation of this compound Stock:
-
Dissolve this compound powder in sterile DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5]
-
-
Cell Treatment:
-
Seed cells in the appropriate plate format (e.g., 96-well for viability, 6-well for protein/RNA).
-
Allow cells to adhere overnight (or for the appropriate time).
-
Perform serial dilutions of the this compound stock in the appropriate starvation or growth medium to achieve the final desired concentrations.
-
Replace the medium in the wells with the medium containing this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Protocol 2: MTT Assay for Cell Viability
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and follow the culture and treatment protocol above.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for Androgen Receptor (AR) Levels
-
Cell Lysis: After treatment in 6-well plates, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against AR (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
Protocol 4: qRT-PCR for AR Target Gene Expression
-
RNA Isolation: Following treatment in 6-well plates, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio should be ~1.8-2.0) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for your gene of interest (e.g., KLK3, TMPRSS2), and the diluted cDNA template.[10][12]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Primers (Human):
-
KLK3 (PSA) Fwd: 5'-AGGCCTTCCCTGTACACCAA-3', Rev: 5'-GTCTTGGCCTGGTCATTTCC-3'
-
TMPRSS2 Fwd: 5'-CAGGAGGCGACTATCAGGTG-3', Rev: 5'-GTCGTAGGGGAAGGTGAGGT-3'
-
GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Data Analysis: Run the qPCR plate on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Prolonged androgen deprivation leads to downregulation of androgen receptor and prostate-specific membrane antigen in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of testosterone in prostate cancer growth: Is the growth response of LNCaP and PC3 cells to exogenously applied testosterone in vitro saturation dependent? [abstracts.mirrorsmed.org]
- 9. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 10. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
Validation & Comparative
Comparative analysis of Metenolone acetate and Metenolone enanthate
Metenolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized in clinical and research settings in two primary esterified forms: Metenolone acetate and Metenolone enanthate. While both compounds share the same active hormonal base and fundamental mechanism of action, the attached ester profoundly influences their pharmacokinetic profiles, routes of administration, and dosing schedules. This guide provides a detailed comparison of these two esters for researchers, scientists, and drug development professionals, supported by available data and standardized experimental protocols.
Physicochemical and Pharmacokinetic Properties
The primary distinction between this compound and Metenolone enanthate lies in the ester attached at the 17-beta hydroxyl group. The acetate ester is a short-chain ester, resulting in a rapid release and a short half-life, necessitating oral administration.[1][2] Conversely, the enanthate ester is a much longer fatty acid chain, leading to a slower, sustained release from the injection site and a significantly longer biological half-life.[3][4][5]
This fundamental structural difference dictates the route of administration. This compound is formulated for oral use, while Metenolone enanthate is administered via intramuscular injection to form a depot in the muscle tissue from which it is gradually released.[6][7] The injectable route for the enanthate ester offers higher bioavailability by bypassing the first-pass metabolism in the liver.[2]
Table 1: Comparative Physicochemical and Pharmacokinetic Data
| Property | This compound | Metenolone Enanthate |
| Chemical Formula | C₂₂H₃₂O₃[7] | C₂₇H₄₂O₃[4] |
| Molar Mass | 344.495 g/mol [7] | 414.621 g/mol [4] |
| Administration Route | Oral[6][8] | Intramuscular Injection[3][4] |
| Active Half-Life | Approx. 4-6 hours | Approx. 10.5 days[3][4] |
| Dosing Frequency | Daily[1] | Weekly or Bi-weekly[1][5] |
Pharmacodynamics and Biological Activity
Both esters are prodrugs that, once in circulation, are hydrolyzed by esterase enzymes into the active hormone, Metenolone. Metenolone exerts its effects by acting as an agonist for the androgen receptor (AR).[4][6][9] As a DHT derivative, Metenolone does not undergo aromatization to estrogen, thereby eliminating the risk of estrogenic side effects such as gynecomastia and water retention.[5][9][10]
The anabolic-to-androgenic ratio for Metenolone is reported to be 88:44-57, indicating a favorable anabolic potential with reduced androgenic effects compared to testosterone.[10] Its mechanism involves promoting nitrogen retention and enhancing protein synthesis in muscle tissue, which is fundamental to its anabolic activity.[5][8][9]
Table 2: Comparative Performance and Receptor Binding Data
| Parameter | Metenolone (Active Hormone) | Notes |
| Anabolic:Androgenic Ratio | 88:44-57 | Based on rodent assays. |
| Aromatization | No[9][10] | Does not convert to estrogen. |
| Affinity for SHBG | Very Low (16% of Testosterone)[6] | Low binding to Sex Hormone-Binding Globulin. |
| Relative Binding Affinity (vs. R1881) | 58% (Rat Skeletal Muscle) | Data for the active hormone, Metenolone.[3] |
| Relative Binding Affinity (vs. R1881) | 44% (Rat Prostate) | Data for the active hormone, Metenolone.[3] |
Mechanism of Action: Androgen Receptor Signaling
The anabolic effects of Metenolone are mediated through the classical androgen receptor signaling pathway.
-
Binding and Activation: After the ester is cleaved, free Metenolone diffuses into the target cell (e.g., a myocyte) and binds to the Ligand-Binding Domain (LBD) of the androgen receptor (AR) in the cytoplasm.[3]
-
Conformational Change: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).[3]
-
Nuclear Translocation: The activated AR-Metenolone complex then translocates into the cell nucleus.[3]
-
DNA Binding: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[3]
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis, leading to an increase in contractile proteins and subsequent muscle hypertrophy.[3][9]
Experimental Protocols
The anabolic and androgenic activities of compounds like Metenolone esters are classically determined using the Hershberger bioassay in rats. This assay measures the weight changes in androgen-dependent tissues.
Key Experiment: The Hershberger Bioassay
Objective: To determine the anabolic (myotrophic) and androgenic properties of a test compound by measuring the weight response of the levator ani muscle (anabolic) and the ventral prostate/seminal vesicles (androgenic) in castrated prepubertal rats.
Methodology:
-
Animal Model: Immature, peripubertal male rats (approx. 42 days old) are used.[11]
-
Surgical Procedure: Animals are surgically castrated to remove the endogenous source of androgens. A recovery period of at least 7 days is allowed for endogenous testosterone levels to decline.[11]
-
Grouping and Administration:
-
Control Group: Receives vehicle only (e.g., corn oil).
-
Test Groups (Androgenic): Receive the test compound (e.g., this compound or Metenolone enanthate) at various dose levels for 10 consecutive days.[12] Administration is via oral gavage for acetate and subcutaneous/intramuscular injection for enanthate.
-
Reference Group: Receives a reference androgen like testosterone propionate.
-
-
Necropsy and Tissue Collection: On day 11 (24 hours after the last dose), animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:[11][12]
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV) with coagulating glands
-
Levator Ani-Bulbocavernosus (LABC) muscle complex
-
Glans Penis (GP)
-
Cowper's Glands (COW)
-
-
Data Analysis: The weights of the tissues from the test groups are compared to the control group. An increase in the LABC muscle weight is indicative of anabolic activity, while increases in VP and SV weights indicate androgenic activity. The ratio of anabolic to androgenic effect can then be calculated.
Conclusion
The choice between this compound and Metenolone enanthate is primarily dictated by the desired pharmacokinetic profile and application. This compound, with its rapid action and short half-life, is suited for oral administration and protocols requiring quick onset and clearance. In contrast, Metenolone enanthate provides a prolonged, stable release of the active hormone, making it ideal for applications requiring sustained anabolic support with infrequent dosing via injection. Both esters deliver the same active hormone, Metenolone, which has a favorable anabolic profile with moderate anabolic and weak androgenic effects, and importantly, does not aromatize, thus avoiding estrogenic side effects. The selection for research or development should be based on a careful consideration of the required administration route and duration of effect.
References
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 5. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 6. Metenolone - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Metenolone enanthate? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Metenolone Acetate Versus Testosterone in Muscle Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metenolone acetate and testosterone, two anabolic-androgenic steroids (AAS), in the context of skeletal muscle regeneration. By examining their mechanisms of action, effects on key regenerative processes, and available experimental data, this document aims to inform research and development in therapies targeting muscle injury and wasting conditions.
Introduction
Skeletal muscle possesses a remarkable capacity for regeneration following injury. This process is orchestrated by a complex interplay of cellular and molecular events, including the activation of muscle stem cells (satellite cells), protein synthesis, and the modulation of inflammatory responses. Androgens, such as testosterone and its synthetic derivatives, are known to exert potent anabolic effects on skeletal muscle, making them a subject of significant interest for therapeutic applications in muscle repair.
This guide focuses on a comparative analysis of testosterone, the primary male androgen, and this compound, a synthetic derivative of dihydrotestosterone (DHT). While both compounds are agonists of the androgen receptor (AR), they exhibit distinct pharmacological profiles that may influence their efficacy and safety in promoting muscle regeneration.
Mechanisms of Action
Both this compound and testosterone exert their effects primarily by binding to and activating the androgen receptor, a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that promote muscle growth and repair.
Testosterone:
-
Genomic Pathway: Upon binding to the AR in the cytoplasm, the testosterone-AR complex translocates to the nucleus. Here, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote protein synthesis and inhibit protein breakdown.[1]
-
Non-Genomic Pathways: Testosterone can also initiate rapid signaling events from the cell membrane, activating downstream pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[1]
-
Satellite Cell Activation: Testosterone has been shown to increase the number of satellite cells and promote their entry into the cell cycle, a critical step for muscle regeneration.[2][3] This is thought to be mediated, at least in part, through the upregulation of local growth factors like Insulin-like Growth Factor 1 (IGF-1).[4]
This compound:
-
Androgen Receptor Agonist: As a derivative of DHT, this compound is a potent agonist of the androgen receptor.[5] Its binding initiates similar downstream effects to testosterone, including increased nitrogen retention and protein synthesis, which are crucial for an anabolic environment.[6][7]
-
Lack of Aromatization: A key difference from testosterone is that this compound does not convert to estrogen via the aromatase enzyme.[6][8] This eliminates the potential for estrogen-related side effects.
-
Anabolic and Androgenic Properties: Metenolone is characterized by its milder anabolic effects and significantly lower androgenic properties compared to testosterone.[6][8]
Signaling Pathways in Androgen-Mediated Muscle Regeneration
The anabolic effects of both this compound and testosterone on muscle regeneration are mediated through complex signaling networks. The diagram below illustrates the primary pathway involving the androgen receptor and its downstream effectors.
Comparative Performance Data
Direct comparative studies of this compound and testosterone in muscle regeneration are limited. The following tables summarize available data from various sources to provide a comparative overview.
Table 1: Pharmacological and Anabolic Properties
| Feature | This compound/Enanthate | Testosterone Enanthate/Propionate | Reference(s) |
| Anabolic:Androgenic Ratio | 88:44-57 | 100:100 | [6] |
| Aromatization (Conversion to Estrogen) | No | Yes | [6][8] |
| Primary Mechanism of Action | Androgen Receptor Agonist | Androgen Receptor Agonist | [6] |
Table 2: Effects on Muscle Protein Synthesis and Body Composition
| Parameter | Metenolone Enanthate (in rats) | Testosterone Enanthate (in humans) | Reference(s) |
| Fractional Synthesis Rate (FSR) of Muscle Protein | Statistically significant increase in female rats. No significant difference in male rats compared to control. | Dose-dependent increase in muscle protein synthesis. | [6][7] |
| Body Composition | Increased body weight and total body nitrogen in female rats. | Increased lean body mass, dose-dependent. | [9] |
Note: The data for Metenolone enanthate is derived from a study on growing Wistar rats. The data for Testosterone enanthate is based on clinical trials in men. Direct comparison should be made with caution due to species and study design differences.
Table 3: Effects on Satellite Cells
| Parameter | This compound | Testosterone | Reference(s) |
| Satellite Cell Activation & Proliferation | Data not available in direct comparative studies. | Dose-dependent increase in satellite cell number. | [2][3] |
Experimental Protocols
This section details common methodologies used in preclinical and clinical studies to assess the effects of androgens on muscle regeneration.
In Vivo Muscle Regeneration Model (Cardiotoxin-Induced Injury)
A widely used preclinical model to study skeletal muscle regeneration involves the injection of cardiotoxin (CTX), a snake venom component, into the target muscle (e.g., tibialis anterior) of a rodent model.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
CTX Injection: Inject 50-100 µL of 10-20 µM CTX solution directly into the belly of the tibialis anterior muscle.
-
Compound Administration: Administer this compound or testosterone at predetermined dosages and time points post-injury.
-
Tissue Collection: At various time points (e.g., 3, 5, 7, 14 days post-injury), euthanize the animals and carefully dissect the tibialis anterior muscles.
-
Analysis:
-
Histology: Embed muscle tissue in OCT compound, freeze in liquid nitrogen-cooled isopentane, and prepare cryosections. Stain with Hematoxylin and Eosin (H&E) to assess muscle fiber morphology and regeneration.
-
Immunofluorescence: Stain sections with antibodies against markers for satellite cells (Pax7), proliferating cells (Ki67), and embryonic myosin heavy chain (eMHC) to quantify satellite cell activation and new myofiber formation.
-
Quantification of Muscle Protein Synthesis (Flooding Dose Method)
The flooding dose technique is a robust method to measure the fractional synthesis rate (FSR) of muscle proteins in vivo.
Protocol:
-
Tracer Administration: Administer a "flooding" dose of a labeled amino acid (e.g., L-[ring-²H₅]phenylalanine) via intravenous or intraperitoneal injection. This large dose ensures rapid equilibration of the tracer in the precursor pool.
-
Tissue Collection: At a defined time point after tracer administration (typically 30-60 minutes), collect a blood sample and euthanize the animal. Rapidly excise the muscle of interest and freeze it in liquid nitrogen.
-
Sample Processing:
-
Blood: Deproteinize the plasma and measure the enrichment of the labeled amino acid in the plasma (precursor pool).
-
Muscle: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze them into individual amino acids.
-
-
Analysis: Measure the enrichment of the labeled amino acid in the protein hydrolysate (product) and the plasma (precursor) using mass spectrometry.
-
Calculation: Calculate the FSR as the rate of incorporation of the labeled amino acid into muscle protein relative to the precursor enrichment over time.
Conclusion
Both this compound and testosterone demonstrate anabolic properties that are relevant to muscle regeneration, primarily through activation of the androgen receptor and subsequent enhancement of protein synthesis. Testosterone has been more extensively studied in the context of muscle regeneration and has been shown to dose-dependently increase satellite cell number, a key component of muscle repair.
This compound offers the advantage of not aromatizing to estrogen, which may be beneficial in certain therapeutic contexts. However, direct comparative data on its efficacy in muscle regeneration versus testosterone is lacking. The available preclinical data suggests that metenolone can increase muscle protein synthesis, but its potency relative to testosterone in a regenerative setting requires further investigation.
The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for elucidating the relative therapeutic potential of these androgens in promoting muscle regeneration. Future research should focus on head-to-head comparisons of these compounds in standardized models of muscle injury to provide the quantitative data needed to guide clinical development.
References
- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testosterone-induced muscle hypertrophy is associated with an increase in satellite cell number in healthy, young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 5. What is Metenolone enanthate used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. swolverine.com [swolverine.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Analysis of Metenolone Acetate and Nandrolone on Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-known anabolic-androgenic steroids, Metenolone acetate and Nandrolone, focusing on their effects on muscle protein synthesis. The information presented herein is intended for a scientific audience and aims to objectively compare their performance based on available experimental data.
Introduction
This compound and Nandrolone are both synthetic derivatives of testosterone that have been utilized in clinical settings to treat muscle wasting conditions.[1][2][3] They are also known for their illicit use in athletic and bodybuilding communities to enhance muscle mass and performance.[4] Both compounds function primarily by binding to and activating the androgen receptor (AR), which in turn modulates gene expression, leading to an increase in protein synthesis and a positive nitrogen balance within muscle cells.[4][5] Despite sharing a common mechanism of action, their distinct chemical structures result in differing anabolic and androgenic potencies.
Quantitative Data Comparison
Direct head-to-head clinical trials comparing the effects of this compound and Nandrolone on muscle protein synthesis under identical conditions are scarce in the available scientific literature. The following table summarizes quantitative data from separate studies, highlighting the impact of each compound on muscle mass and related parameters. It is crucial to note that the experimental models, subject populations, dosages, and durations of treatment differ significantly between these studies, making a direct comparison challenging.
| Parameter | Metenolone | Nandrolone |
| Change in Muscle/Lean Body Mass | +79.9% increase in latissimus dorsi muscle mass in sheep after 12 weeks of electrical conditioning and Metenolone treatment (100 mg/week).[6] | +3.5 kg (+8.6%) increase in lean body mass in HIV-infected women with weight loss after 12 weeks of Nandrolone decanoate treatment (100 mg every other week).[7] +3.52 kg increase in bone-free lean mass in bodybuilders after 8 weeks of Nandrolone decanoate treatment (200 mg/week).[8] +44% increase in gastrocnemius muscle weight in rats with spinal cord injury after 56 days of testosterone and Nandrolone treatment.[9] |
| Change in Body Weight | Data not available from the cited study. | +4.6 kg (+9.0%) increase in body weight in HIV-infected women with weight loss after 12 weeks of Nandrolone decanoate treatment (100 mg every other week).[7] |
| Change in Muscle Fiber Size | Data not available in a directly comparable format. | Anabolic steroid use (including Nandrolone) is associated with a 15% larger muscle fiber area in doped athletes compared to non-users.[10] |
| Androgen Receptor Binding Affinity | Lower relative binding affinity to the androgen receptor compared to Nandrolone.[11] | Higher relative binding affinity to the androgen receptor compared to Metenolone.[11] |
| Nitrogen Retention | Promotes nitrogen retention, contributing to an anabolic environment.[4][5] | Significantly enhances nitrogen retention, a key mechanism for its muscle-building effects.[12] |
Signaling Pathways
Both this compound and Nandrolone exert their anabolic effects primarily through the activation of the androgen receptor signaling pathway. The binding of these steroids to the androgen receptor in the cytoplasm of muscle cells triggers a cascade of events leading to increased muscle protein synthesis.
Caption: Androgen Receptor Signaling Pathway for Muscle Protein Synthesis.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and Nandrolone.
Measurement of Lean Body Mass using Bioelectrical Impedance Analysis (BIA)
This non-invasive technique is used to estimate body composition, including lean body mass.
-
Principle: BIA measures the opposition to the flow of a small, safe electrical current through the body. Lean tissue, which has a high water and electrolyte content, is a good conductor of electricity, whereas fat is a poor conductor. The impedance values are used in regression equations to estimate body composition compartments.[13][14]
-
Procedure:
-
The subject lies in a supine position with limbs not touching the torso or each other.
-
Electrodes are placed on the hand, wrist, foot, and ankle.[7]
-
A multi-frequency BIA analyzer sends a low-level electrical current through the body.
-
The analyzer measures the resistance and reactance.
-
These values, along with the subject's height, weight, age, and sex, are used in validated prediction equations to calculate lean body mass.[13][15]
-
-
Data Analysis: Changes in lean body mass are calculated by comparing measurements taken at baseline and at various time points during the treatment period.
Caption: Workflow for Lean Body Mass Measurement using BIA.
Muscle Fiber Analysis using Immunohistochemistry
This technique is used to visualize and quantify changes in muscle fiber size and type.
-
Principle: Specific antibodies are used to detect different myosin heavy chain (MyHC) isoforms, which define the muscle fiber type (e.g., Type I, Type IIa, Type IIx). Fluorescently labeled secondary antibodies allow for visualization and measurement of the cross-sectional area (CSA) of individual fibers.[16][17]
-
Procedure:
-
Muscle Biopsy: A small sample of muscle tissue is obtained from a relevant muscle, such as the vastus lateralis.[18]
-
Freezing and Sectioning: The muscle biopsy is rapidly frozen in isopentane cooled by liquid nitrogen and then cut into thin cross-sections using a cryostat.[17]
-
Immunostaining: The sections are incubated with primary antibodies specific for different MyHC isoforms. Subsequently, they are incubated with fluorescently labeled secondary antibodies.
-
Imaging: The stained sections are viewed under a fluorescence microscope, and images are captured.
-
-
Data Analysis: Image analysis software is used to measure the cross-sectional area of individual muscle fibers. The distribution of different fiber types is also quantified.[16]
Quantification of IGF-1 mRNA Expression
This method is used to measure the level of gene expression for Insulin-like Growth Factor 1 (IGF-1), a key regulator of muscle growth.
-
Principle: Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive technique to detect and quantify messenger RNA (mRNA) levels. The amount of IGF-1 mRNA is indicative of the rate of IGF-1 gene transcription in the muscle tissue.[19][20]
-
Procedure:
-
RNA Extraction: Total RNA is extracted from a muscle biopsy sample.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase.
-
Polymerase Chain Reaction (PCR): The cDNA is then amplified using specific primers for the IGF-1 gene. A competitive template or a real-time PCR approach can be used for quantification.[19][21]
-
-
Data Analysis: The amount of amplified PCR product is measured and used to determine the initial amount of IGF-1 mRNA in the sample, often normalized to a housekeeping gene.
Conclusion
References
- 1. Are we closer to having drugs to treat muscle wasting disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metenolone - Wikipedia [en.wikipedia.org]
- 3. Therapeutic effects of anabolic androgenic steroids on chronic diseases associated with muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. [PDF] Body composition and anthropometry in bodybuilders: regional changes due to nandrolone decanoate administration. | Semantic Scholar [semanticscholar.org]
- 9. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicalantiaging.com [medicalantiaging.com]
- 11. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. swolverine.com [swolverine.com]
- 13. Measurement of lean body mass using bioelectrical impedance analysis: a consideration of the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. espen.org [espen.org]
- 15. Bio-Electrical Impedance Analysis: A Valid Assessment Tool for Diagnosis of Low Appendicular Lean Mass in Older Adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strenght training and anabolic steroids : a comparative study of the trapezius, a shoulder muscle and the vastus lateralis, a thigh muscle, of strength trained athletes [umu.diva-portal.org]
- 19. Quantification of insulin-like growth factor-1 (IGF-1) mRNA: development and validation of an internally standardised competitive reverse transcription-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gene-quantification.de [gene-quantification.de]
- 21. journals.biologists.com [journals.biologists.com]
Navigating Androgen Immunoassays: A Guide to the Cross-reactivity of Metenolone Acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of androgens is a cornerstone of endocrinology research, clinical diagnostics, and the development of therapeutic agents. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common tool for this purpose. However, a significant challenge in steroid hormone immunoassays is the potential for cross-reactivity from structurally similar molecules. This guide provides a focused comparison of the cross-reactivity of Metenolone acetate, a synthetic anabolic-androgenic steroid, in androgen immunoassays, supported by experimental data and detailed protocols.
Understanding the Challenge: Structural Similarity and Immunoassay Specificity
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of androgens, the conserved steran nucleus presents a challenge for antibody specificity. This compound, a derivative of dihydrotestosterone (DHT), shares significant structural homology with endogenous androgens like testosterone and DHT, as well as with other synthetic steroids. This structural similarity can lead to the antibody binding to non-target molecules, resulting in artificially elevated measurements of the target androgen.[1][2]
Comparative Cross-reactivity of this compound
Quantifying the degree of interference is achieved through cross-reactivity testing, typically expressed as a percentage. A higher percentage indicates a greater degree of interference. The following table summarizes representative cross-reactivity data for this compound and other androgens in a methenolone-specific immunoassay. It is important to note that cross-reactivity is highly dependent on the specific antibody and the design of the immunoassay.[3]
| Compound | Chemical Class | % Cross-Reactivity (in a Methenolone-Specific Immunoassay) |
| Methenolone | Target Analyte | 100% |
| This compound | Ester of Methenolone | 80-95% |
| Methenolone Metabolite | Metabolite | 25-40% |
| Dihydrotestosterone (DHT) | Endogenous Androgen | 5-15% |
| Testosterone | Endogenous Androgen | 1-5% |
| Methyltestosterone | Synthetic Anabolic Steroid | 10-25% |
| Nandrolone | Synthetic Anabolic Steroid | < 1% |
| Stanozolol | Synthetic Anabolic Steroid | < 0.1% |
Disclaimer: This data is representative and should not be considered as validated data for a specific commercial assay. Actual cross-reactivity will vary depending on the antibody and assay conditions.[3]
Experimental Protocols
Accurate determination of cross-reactivity is crucial for assay validation. Below are detailed methodologies for assessing cross-reactivity in a competitive immunoassay format.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Determination
This protocol outlines a common method for determining the cross-reactivity of a compound in a competitive ELISA.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a conjugate of the target androgen (e.g., Methenolone-BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). The plate is then incubated overnight at 4°C.
-
Blocking: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20). To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.
-
Competition: After another wash step, 50 µL of standard solutions of the target analyte (e.g., Methenolone) or the test compound (e.g., this compound) at various concentrations are added to the wells. Immediately following, 50 µL of a pre-optimized dilution of the primary anti-androgen antibody is added to each well. The plate is incubated for 1-2 hours at room temperature, during which the free androgen in the solution competes with the coated androgen for antibody binding sites.
-
Detection: The plate is washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added and incubated for 1 hour at room temperature.
-
Signal Generation: After a final wash, a substrate solution (e.g., TMB) is added to each well. The enzymatic reaction produces a colorimetric signal that is inversely proportional to the amount of free androgen in the sample.
-
Data Analysis: The absorbance is read using a microplate reader. The concentrations of the target analyte and the test compound that cause a 50% reduction in the maximum signal (IC50) are determined.
Cross-Reactivity Calculation:
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Protocol 2: General Methodology for Cross-Reactivity Testing in Commercial Immunoassays
This protocol is adapted from studies evaluating the specificity of commercially available automated immunoassay platforms.[1]
Methodology:
-
Sample Preparation: The test compound (e.g., this compound) is spiked into a base matrix of normal human plasma or serum at a known concentration.
-
Assay Performance: The spiked sample is then analyzed using the commercial immunoassay platform according to the manufacturer's instructions.
-
Measurement and Calculation: The measured concentration of the target androgen in the spiked sample is recorded. The degree of interference is expressed as the percentage of cross-reactivity, calculated based on the measured concentration relative to the known concentration of the spiked compound.
Visualizing the Process
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The cross-reactivity of this compound in androgen immunoassays is a critical consideration for researchers and clinicians. The high degree of cross-reactivity observed in a methenolone-specific assay underscores the potential for significant interference in other androgen immunoassays due to structural similarities.
Key Recommendations:
-
Assay Validation: Always validate the specificity of an androgen immunoassay, particularly when analyzing samples that may contain synthetic steroids. This can be achieved by performing cross-reactivity studies with relevant compounds.[3]
-
Method Comparison: When in doubt, or when highly accurate quantification is required, consider using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm immunoassay results.[4]
-
Data Interpretation: Be mindful of the potential for falsely elevated results when interpreting androgen immunoassay data from individuals who may be administered this compound or other anabolic steroids.
References
Metenolone Acetate: A Comparative Efficacy Analysis Against Other Anabolic Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy: Anabolic and Androgenic Ratios
The efficacy of an anabolic steroid is often characterized by its anabolic-to-androgenic ratio. This ratio provides a measure of the desired muscle-building (anabolic) effects versus the often-undesirable masculinizing (androgenic) side effects. These ratios are typically determined in animal models, such as the Hershberger assay, using Testosterone propionate as the reference compound with a baseline ratio of 100:100.[1]
| Anabolic Androgenic Steroid (AAS) | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Metenolone Acetate (Primobolan) | 88 | 44-57 | ~2:1 |
| Testosterone (Propionate/Enanthate/Cypionate) | 100 | 100 | 1:1 |
| Nandrolone Decanoate (Deca-Durabolin) | 125 | 37 | ~3.4:1 |
| Oxymetholone (Anadrol) | 320 | 45 | ~7:1 |
| Methandrostenolone (Dianabol) | 90-210 | 40-60 | ~2-5:1 |
| Trenbolone Acetate | 500 | 500 | 1:1 |
| Oxandrolone (Anavar) | 322-630 | 24 | ~13-26:1 |
| Stanozolol (Winstrol) | 320 | 30 | ~10.7:1 |
Note: These values are derived from animal studies and may not directly translate to human effects. The ranges reflect variations in experimental findings.[2][3]
This compound exhibits a favorable anabolic-to-androgenic ratio, suggesting a greater propensity for anabolic effects with comparatively lower androgenic activity.[4]
Mechanism of Action: Androgen Receptor Signaling
This compound, like other AAS, exerts its effects primarily through the androgen receptor (AR).[5][6] As a derivative of dihydrotestosterone (DHT), it binds to the AR in various tissues, including skeletal muscle.[5][6] This binding initiates a cascade of molecular events that culminate in increased protein synthesis and nitrogen retention, creating an anabolic environment conducive to muscle growth and preservation.[5][6] A key distinguishing feature of this compound is that it does not undergo aromatization to estrogen, thereby avoiding estrogen-related side effects such as gynecomastia and significant water retention.[6]
Comparative In Vivo Efficacy
Direct comparative human studies on the efficacy of all AAS are limited. However, data from individual studies and clinical observations allow for a qualitative and, in some cases, quantitative comparison.
This compound vs. Testosterone: Testosterone is considered the gold standard for muscle mass and strength gains. While this compound also promotes lean muscle growth, its effects are generally considered milder than those of testosterone esters.[7] However, this compound's lack of aromatization results in "drier" gains without the water retention often associated with testosterone.[8]
This compound vs. Nandrolone Decanoate: Nandrolone decanoate is known for its strong anabolic effects and its ability to promote joint health.[9] It generally leads to more significant mass gains than this compound, although some of this may be attributable to water retention.[9]
This compound vs. Oxymetholone (Anadrol): Oxymetholone is a potent oral AAS known for rapid and substantial increases in muscle mass and strength.[8] Clinical studies have demonstrated significant gains in lean body mass with oxymetholone treatment. For instance, in a study on older men, daily administration of 50 mg and 100 mg of oxymetholone for 12 weeks resulted in an average increase in total lean body mass of 3.3 kg and 4.2 kg, respectively, compared to no change in the placebo group.[10] Another study in hemodialysis patients showed a significant increase in fat-free mass (2.59 kg) in the oxymetholone group compared to the placebo group over 24 weeks.[11] The muscle-building effects of this compound are considered to be significantly less pronounced than those of oxymetholone.[8]
Experimental Protocols
Hershberger Bioassay for Anabolic and Androgenic Activity
The anabolic and androgenic properties of steroids are classically determined using the Hershberger bioassay in rats.[12][13][14][15]
Objective: To determine the anabolic and androgenic activity of a test compound.
Experimental Animals: Immature, castrated male rats.
Procedure:
-
Animal Preparation: Male rats are castrated to eliminate endogenous testosterone production.
-
Dosing: The animals are administered the test compound (e.g., this compound) daily for a set period, typically 10 consecutive days.[12][15] A control group receives a vehicle, and a reference group is treated with a known androgen, usually testosterone propionate.[12]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are dissected and weighed.[12]
-
Endpoint Measurement:
-
Data Analysis: The dose-response relationship for the test compound is compared to that of the reference standard (testosterone propionate) to determine its relative anabolic and androgenic potency.
Measurement of Muscle Protein Synthesis in Humans
To assess the direct anabolic effects of these compounds in humans, muscle protein synthesis rates can be measured using stable isotope tracers.
Objective: To quantify the rate of new muscle protein synthesis in response to AAS administration.
Procedure:
-
Baseline Measurement: A muscle biopsy is taken from a subject to determine the basal rate of protein synthesis.
-
Tracer Infusion: A stable isotope-labeled amino acid (e.g., [1,2-¹³C]leucine) is infused intravenously.
-
AAS Administration: The subject is administered the anabolic steroid according to a specific protocol (e.g., dosage and duration).
-
Post-treatment Biopsy: After the treatment period, another muscle biopsy is taken from the same muscle.
-
Sample Analysis: The muscle tissue samples are processed to determine the incorporation of the labeled amino acid into muscle proteins. This is typically measured using gas chromatography-mass spectrometry (GC/MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR, which represents the percentage of muscle protein renewed per unit of time, is calculated based on the enrichment of the tracer in the muscle protein and the precursor pool.
Conclusion
This compound is an anabolic androgenic steroid with moderate anabolic and weak androgenic effects. Its primary advantages lie in its favorable anabolic-to-androgenic ratio and its inability to aromatize into estrogen, which results in lean muscle gains with a lower incidence of certain side effects compared to more potent, aromatizable steroids like testosterone and oxymetholone. However, for sheer mass and strength gains, compounds like testosterone, nandrolone decanoate, and oxymetholone demonstrate superior efficacy, albeit with a potentially greater risk of adverse effects. The choice of an AAS in a research or drug development context should be guided by the desired balance between anabolic efficacy and the androgenic side effect profile.
References
- 1. The effects of testosterone propionate and methenolone enanthate on the healing of humeral osteotomies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Anabolic ratio and Androgenic ratio chart | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 4. Metenolone - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. swolverine.com [swolverine.com]
- 8. swolverine.com [swolverine.com]
- 9. swolverine.com [swolverine.com]
- 10. Effects of an oral androgen on muscle and metabolism in older, community-dwelling men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Oral Anabolic Steroid on Muscle Strength and Muscle Growth in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. epa.gov [epa.gov]
- 14. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Anabolic effect of testosterone on the levator ani muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The hypertrophy of levator ani muscle of rat induced by testosterone: an electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Oral Versus Injectable Metenolone Acetate Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of oral and injectable Metenolone acetate administration routes. While direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes established pharmacological principles and data from individual studies on each formulation to present a comprehensive overview. The guide includes a summary of key performance parameters, detailed experimental protocols for a comparative in vivo study, and visualizations of the underlying biological and experimental processes.
Metenolone, a derivative of dihydrotestosterone (DHT), is an anabolic steroid valued for its moderate anabolic effects and weak androgenic properties.[1] It is clinically used in the form of its esters, primarily this compound for oral administration and Metenolone enanthate for injection.[1] The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the compound.
Quantitative Comparison of Administration Routes
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for oral and injectable this compound, with the injectable form being represented by the commonly used Metenolone enanthate ester for long-acting delivery.[2][3] The data presented is a synthesis of qualitative statements from various sources and representative values that would be expected in a preclinical in vivo study.
| Parameter | Oral this compound | Injectable Metenolone Enanthate | Reference |
| Bioavailability | Lower due to first-pass metabolism | Higher, bypasses first-pass metabolism | [3][4] |
| Half-life | ~4-6 hours | ~10.5 days | [5] |
| Time to Peak Concentration (Tmax) | Rapid (within hours) | Gradual (several days) | [6] |
| Dosing Frequency | Daily or multiple times a day | Weekly or bi-weekly | [2][4] |
| Anabolic/Androgenic Ratio | 88:44-57 | 88:44-57 | [4] |
| Hepatotoxicity | Low risk, not 17-alpha-alkylated | Considered safer for the liver | |
| Estrogenic Activity | None, does not aromatize | None, does not aromatize | [6][7] |
Experimental Protocols
To generate direct comparative data, a well-controlled preclinical in vivo study is necessary. Below is a detailed methodology for such a study.
A. Objective
To compare the pharmacokinetic and pharmacodynamic profiles of orally administered this compound versus intramuscularly injected Metenolone enanthate in a rodent model.
B. Animal Model
-
Species: Male Wistar rats (8 weeks old, ~250-300g)
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22±2°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
C. Experimental Groups
-
Control Group (n=10): Vehicle administration (e.g., sesame oil for injection, water for oral gavage).
-
Oral this compound Group (n=10): this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered daily via oral gavage.
-
Injectable Metenolone Enanthate Group (n=10): Metenolone enanthate dissolved in a sterile oil vehicle (e.g., sesame oil) administered as a single intramuscular injection.
D. Drug Preparation and Administration
-
Oral this compound: Prepare a homogenous suspension of this compound at a concentration suitable for a dosage of 20 mg/kg body weight. Administer daily for 4 weeks.
-
Injectable Metenolone Enanthate: Prepare a sterile solution of Metenolone enanthate at a concentration for a single dose of 20 mg/kg body weight. Administer once at the beginning of the 4-week study period.
E. Sample Collection and Analysis
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein at 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, 504, and 672 hours post-administration. Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: At the end of the 4-week study, animals will be euthanized, and target tissues (e.g., gastrocnemius muscle, liver) will be harvested, weighed, and stored for further analysis.
-
Analytical Method: Plasma concentrations of Metenolone will be determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[8][9]
F. Pharmacodynamic Assessments
-
Muscle Growth: Monitor changes in body weight throughout the study. At necropsy, the wet weight of the gastrocnemius muscle will be recorded as an indicator of anabolic activity.
-
Liver Function: Analyze plasma samples for liver enzyme levels (e.g., ALT, AST) at baseline and at the end of the study to assess potential hepatotoxicity.
Visualizations
Signaling Pathway
Metenolone, as a synthetic androgen, exerts its anabolic effects primarily through the activation of the androgen receptor (AR) signaling pathway.[7][10]
References
- 1. Metenolone - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Primobolan acetate vs enanthate, whatâs the difference? - Knowledge - XIâAN Mellon Chemical Technology Co., Ltd. [mellonpharm.com]
- 4. Primobolan~methenolone acetate | IronMag Bodybuilding Forums [ironmagazineforums.com]
- 5. Metenolone enanthate - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Metenolone Acetate in Mitigating Muscle Catabolism: A Scientific Review
For Immediate Release
A comprehensive analysis of available scientific literature validates the anti-catabolic properties of Metenolone acetate, an anabolic-androgenic steroid (AAS), demonstrating its efficacy in promoting nitrogen retention and preserving lean body mass. This guide provides a comparative overview of this compound's performance against other anabolic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a derivative of dihydrotestosterone (DHT), exerts its anti-catabolic effects primarily by binding to androgen receptors in muscle tissue.[1][2] This interaction stimulates protein synthesis and enhances nitrogen retention, creating an anabolic environment that is crucial for muscle preservation, particularly in catabolic states.[1][2] Notably, this compound does not undergo aromatization to estrogen, which mitigates the risk of estrogen-related side effects such as water retention and gynecomastia.[1]
Quantitative Comparison of Anti-Catabolic Effects
The primary measure of an anabolic agent's anti-catabolic efficacy is its ability to induce a positive nitrogen balance, where nitrogen intake exceeds excretion, indicating protein synthesis and muscle tissue accretion. While direct, head-to-head comparative clinical trials on the anti-catabolic effects of various AAS are limited in recent literature, historical data provides valuable insights.
A pivotal review of metabolic balance studies demonstrated that injectable Metenolone (as Metenolone enanthate) can induce a significant nitrogen retention of 2.0 to 2.5 grams per day . This level of nitrogen retention corresponds to a daily gain of approximately 12-15 grams of protein or 60-75 grams of lean body mass. Furthermore, anabolic steroids like Metenolone have been shown to counteract the negative nitrogen balance induced by corticosteroids, underscoring their potent anti-catabolic action.
For comparison, studies on other anabolic agents in catabolic states, such as severe burn injury, have shown significant improvements in nitrogen balance. For instance, Oxandrolone has been documented to significantly decrease net daily nitrogen loss in burn patients. While direct comparative data with this compound in the same patient population is scarce, the existing data on Metenolone's nitrogen-sparing effects positions it as a potent anti-catabolic agent.
| Compound | Key Anti-Catabolic Outcome | Patient Population | Reference |
| Metenolone Enanthate | Induces nitrogen retention of 2.0-2.5 g/day | General | Historical review of metabolic balance studies |
| Oxandrolone | Significantly decreased net daily nitrogen loss compared to placebo | Severe Burn Injury | Demling RH, Orgill DP. J Crit Care. 2000. |
| Nandrolone Decanoate | Improved nitrogen balance by reducing nitrogen excretion | Polytrauma Patients | K. Roth, et al. JPEN J Parenter Enteral Nutr. 1990. |
Experimental Protocols
Nitrogen Balance Study
A fundamental method to quantify the anti-catabolic effects of a compound is the nitrogen balance study. The following is a generalized protocol for such a study:
-
Acclimatization and Dietary Control: Subjects are placed on a controlled diet with a fixed daily intake of protein and calories for a baseline period (typically 7-14 days) to allow for metabolic stabilization.
-
Baseline Data Collection: During the last 3-5 days of the baseline period, 24-hour urine and fecal samples are collected to determine the total nitrogen excretion. Nitrogen intake is calculated from dietary records.
-
Intervention: The investigational compound (e.g., this compound) or a placebo is administered for a specified period.
-
Data Collection during Intervention: 24-hour urine and fecal collections continue throughout the intervention period to measure nitrogen excretion.
-
Calculation of Nitrogen Balance: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses (estimated)). A positive value indicates an anabolic/anti-catabolic state.
Muscle Protein Synthesis Measurement (Stable Isotope Tracer Methodology)
A more direct assessment of muscle anabolism involves the use of stable isotope tracers to measure the rate of muscle protein synthesis (MPS).
-
Infusion of Labeled Amino Acids: A primed, constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously.
-
Muscle Biopsies: Muscle tissue samples are obtained (typically from the vastus lateralis) at baseline and after several hours of infusion.
-
Blood Sampling: Arterialized venous blood samples are taken at regular intervals to determine the enrichment of the tracer in the blood, which serves as a proxy for the precursor pool for protein synthesis.
-
Mass Spectrometry Analysis: The isotopic enrichment of the labeled amino acid in the muscle protein and the precursor pool is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p / E_precursor) / t * 100, where E_p is the change in protein-bound isotope enrichment between biopsies, E_precursor is the average precursor enrichment over time, and t is the time between biopsies.
Signaling Pathways and Experimental Workflow
The anti-catabolic action of this compound is initiated by its binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of genes involved in protein synthesis and degradation. One of the key anti-catabolic mechanisms of anabolic steroids is the interference with the catabolic effects of glucocorticoids, such as cortisol.
Caption: this compound Signaling Pathway.
The following diagram illustrates a typical workflow for a clinical trial designed to assess the anti-catabolic properties of an investigational compound like this compound.
Caption: Experimental Workflow for Anti-Catabolic Study.
References
Comparative metabolomic analysis of Metenolone acetate in different species
For Researchers, Scientists, and Drug Development Professionals
Metenolone acetate, a synthetic anabolic-androgenic steroid, has been a subject of interest in both therapeutic and anti-doping contexts. Understanding its metabolic fate across different species is crucial for drug development, toxicology, and the detection of its misuse. This guide provides a comparative overview of the reported metabolites of this compound in humans, horses, and cattle, supported by experimental data from published research.
Interspecies Metabolic Variations
This compound undergoes extensive biotransformation, primarily in the liver, leading to a variety of metabolites that are excreted in urine and feces. The metabolic pathways predominantly involve hydrolysis of the acetate ester, reduction of the A-ring, and hydroxylation at various positions.[1][2][3] While the core metabolic routes are conserved, notable differences in the resulting metabolites have been observed across species.
Identified Metabolites of this compound in Different Species
The following table summarizes the key metabolites of this compound identified in human, horse, and veal calf samples. It is important to note that a direct quantitative comparison is challenging due to variations in experimental designs across different studies.
| Metabolite Name | Chemical Structure | Human (Urine)[1][4] | Horse (Urine & in vitro)[3] | Veal Calf (Urine & Feces)[5] |
| Metenolone | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one | ✓ | ✓ | |
| 3α-hydroxy-1-methylen-5α-androstan-17-one | ✓ | ✓ | ||
| 1-methyl-5α-androst-1-ene-3,17-dione | ✓ | ✓ | ||
| 17-epimethenolone | ✓ | |||
| 3α,6β-dihydroxy-1-methylen-5α-androstan-17-one | ✓ | |||
| 16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dione | ✓ | |||
| Metenolone sulphate | ✓ | |||
| 1-methylene-5α-androstan-3α-ol-17-one sulphate | ✓ | |||
| 1-methyl-5α-androst-1-en-6-ol-3,17-dione | ✓ | |||
| Monohydroxylated 1-methyl-5α-androst-1-en-17-ol-3-one | ✓ | |||
| 1-methyl-5α-androst-1-en-17α-ol-3-one | ✓ | |||
| α-methenolone | ✓ | |||
| 1-methyl-5α-androstan-3,17-diol | ✓ |
Note: This table is a qualitative summary based on available literature. The absence of a checkmark does not definitively mean the metabolite is not present, but rather that it was not reported in the cited studies.
Experimental Protocols
The identification of this compound metabolites typically involves the following key steps:
1. Sample Collection and Preparation:
-
Urine/Feces Collection: Samples are collected from the subject species following administration of this compound.[1][3][5]
-
Extraction: Metabolites are extracted from the biological matrix. For instance, urine samples may undergo enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites.[4] This is often followed by liquid-liquid extraction with a solvent like ethyl acetate.[4]
2. Chromatographic Separation:
-
Gas Chromatography (GC) or Liquid Chromatography (LC): The extracted metabolites are separated based on their physicochemical properties. GC is a common technique used for steroid analysis.[1]
3. Mass Spectrometric Detection:
-
Mass Spectrometry (MS): The separated compounds are ionized and their mass-to-charge ratios are measured, allowing for their identification. High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements for confident identification.[4]
-
Derivatization: For GC-MS analysis, metabolites are often derivatized, for example, by trimethylsilylation, to improve their volatility and chromatographic behavior.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the analysis and the biological mechanism of this compound, the following diagrams are provided.
Conclusion
The metabolism of this compound exhibits species-specific variations, leading to a diverse profile of metabolites. While humans excrete a number of hydroxylated and conjugated metabolites, studies in horses and cattle have identified both unique and overlapping metabolic products.[1][3][5] These differences underscore the importance of species-specific metabolism studies in the fields of pharmacology, toxicology, and anti-doping science. The primary mechanism of action for this compound across species is through the activation of the androgen receptor, which ultimately leads to its anabolic effects.[6] Further quantitative comparative studies would be invaluable for a more precise understanding of the pharmacokinetic and pharmacodynamic differences across species.
References
- 1. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Metabolism of methenolone acetate in a veal calf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Reproducibility and Validation of Published Metenolone Acetate Research: A Comparative Guide
Introduction
Metenolone acetate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] It is recognized for its moderate anabolic effects and weak androgenic properties, which has made it a subject of interest for both therapeutic applications, such as in the treatment of anemia, and for performance enhancement in athletic communities.[1][2] This guide provides a comparative analysis of published research on this compound, focusing on its mechanism of action, available quantitative data from experimental studies, and the current landscape of reproducibility and validation in the field. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the existing evidence and highlight areas where further investigation is warranted.
Mechanism of Action: Androgen Receptor Signaling
This compound, like other androgens, exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[3] Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates the transcription of genes involved in protein synthesis, ultimately leading to muscle growth and other anabolic effects.[4]
Comparative Performance Data
Published research providing direct, reproducible comparisons of this compound's performance against other anabolic steroids is limited. Much of the available information is derived from studies on its metabolites, its use in specific therapeutic contexts, or general studies on anabolic steroids as a class.
Table 1: Pharmacokinetic and In Vitro Efficacy Data for this compound and its Metabolites
| Parameter | Compound/Metabolite | Value | Experimental System | Reference |
| Half-Life | This compound (oral) | 4 - 6 hours | Human | Goudreault and Massé (1990) |
| Metenolone Enanthate (intramuscular) | ~10.5 days | Human | Goudreault and Massé (1990) | |
| Inhibition of TNF-α Production | This compound | 62.5 ± 4.4% | In vitro (LPS-stimulated human whole blood) | Siddiqui et al. |
| Metabolite 2 | 73.4 ± 0.6% | In vitro (LPS-stimulated human whole blood) | Siddiqui et al. | |
| Metabolite 5 | 81.0 ± 2.5% | In vitro (LPS-stimulated human whole blood) | Siddiqui et al. | |
| T-cell Proliferation Inhibition (IC50) | Metabolite 3 | 4.4 ± 0.01 µg/mL | In vitro (PHA-activated human T-cells) | Siddiqui et al. |
| Metabolite 5 | 10.2 ± 0.01 µg/mL | In vitro (PHA-activated human T-cells) | Siddiqui et al. |
Table 2: Effects of Metenolone on Muscle Performance in an Animal Model
| Parameter | Control Group (Electrical Conditioning Only) | Metenolone Group (100 mg/week + Electrical Conditioning) | Percentage Change with Metenolone | Experimental System | Reference |
| Maximum Muscle Force | 4.23 ± 0.55 kp | 6.0 ± 3.14 kp | +41.8% | Sheep Latissimus Dorsi Muscle | [5] |
| Muscle Mass Change | +11.07% ± 1.06% | +79.9% ± 40.8% | +621.8% | Sheep Latissimus Dorsi Muscle | [5] |
| Type I Muscle Fiber Ratio | 65.2% | 96.7% | +48.3% | Sheep Latissimus Dorsi Muscle | [5] |
| Type II Muscle Fiber Ratio | 34.8% | 3.3% | -90.5% | Sheep Latissimus Dorsi Muscle | [5] |
Experimental Protocols
Metabolite Identification and Pharmacokinetics (Goudreault and Massé, 1990)
-
Objective: To investigate the metabolism of this compound in humans.
-
Methodology:
-
Administration: Oral administration of a 50 mg dose of this compound to human volunteers.[6]
-
Sample Collection: Urine samples were collected over a period of 90 hours post-administration.[6]
-
Extraction: Metabolites were extracted from urine fractions (glucuronide, sulfate, and free steroid).[6]
-
Analysis: Gas chromatography/mass spectrometry (GC/MS) was used to identify and quantify the metabolites.[6]
-
-
Key Findings: The parent steroid, Metenolone, was detectable in urine for up to 90 hours. The study identified several metabolites resulting from oxidation and reduction reactions.[6]
In Vitro Anti-inflammatory Activity of this compound Metabolites (Siddiqui et al.)
-
Objective: To evaluate the anti-inflammatory potential of this compound and its metabolites.
-
Methodology (TNF-α Inhibition):
-
Cell Culture: Human whole blood was stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Treatment: Cells were treated with this compound or its isolated metabolites.
-
Measurement: The concentration of TNF-α in the cell supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Methodology (T-cell Proliferation):
-
Cell Isolation: T-lymphocytes were isolated from healthy human blood.
-
Stimulation: T-cells were stimulated with phytohemagglutinin (PHA) to induce proliferation.
-
Treatment: Cells were treated with various concentrations of the metabolites.
-
Measurement: T-cell proliferation was assessed to determine the IC50 value.[7]
-
-
Key Findings: Several metabolites of this compound exhibited more potent anti-inflammatory activity than the parent compound.[7]
Reproducibility and Validation: A Critical Gap
A comprehensive review of the scientific literature reveals a significant gap in studies specifically designed to reproduce or validate the performance-enhancing effects of this compound reported in non-clinical settings. The majority of research focuses on its metabolism, detection for anti-doping purposes, and its effects as part of a broader class of AAS.
-
Lack of Comparative Clinical Trials: There is a scarcity of head-to-head clinical trials comparing the anabolic effects of this compound with other AAS like testosterone or nandrolone in a controlled, scientific setting.
-
Reliance on Anecdotal Evidence: Much of the information regarding the efficacy of this compound for muscle growth and performance enhancement is anecdotal and originates from the bodybuilding and athletic communities rather than peer-reviewed scientific literature.
-
Focus on Detection Over Efficacy: A substantial portion of the research is dedicated to developing and validating analytical methods for detecting this compound and its metabolites in biological samples for doping control.[8]
Conclusion
The available scientific literature provides a foundational understanding of this compound's mechanism of action through the androgen receptor signaling pathway. Quantitative data from in vitro and animal studies suggest potential for anti-inflammatory effects of its metabolites and anabolic effects on muscle tissue. However, there is a clear and critical lack of robust, reproducible clinical data from comparative studies to validate its performance-enhancing claims relative to other anabolic steroids. For researchers, scientists, and drug development professionals, this highlights a significant opportunity for further investigation to scientifically substantiate the anecdotal claims and to fully characterize the therapeutic and performance-altering potential of this compound in a validated and reproducible manner. Future research should prioritize controlled clinical trials that directly compare the anabolic and androgenic effects of this compound to other commonly used AAS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Anabolic steroids (metenolone) improve muscle performance and hemodynamic characteristics in cardiomyoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on anabolic steroids--4. Identification of new urinary metabolites of methenolone acetate (Primobolan) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell fungal-mediated structural transformation of anabolic drug this compound into potent anti-inflammatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Metenolone Acetate
For Immediate Implementation by Laboratory Personnel
The proper disposal of Metenolone acetate, a synthetic anabolic androgenic steroid, is a critical component of laboratory safety and regulatory compliance. As a substance with potential health and environmental risks, and a regulated controlled substance, its disposal requires a multi-faceted approach that adheres to guidelines set forth by the Drug Enforcement Administration (DEA) and potentially the Environmental Protection Agency (EPA). This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe and legal disposal of this compound.
Regulatory Framework: A Dual-Pronged Approach
The disposal of this compound is governed by two primary regulatory bodies in the United States:
-
Drug Enforcement Administration (DEA): this compound is classified as a Schedule III controlled substance under the Controlled Substances Act. This classification necessitates strict protocols for its handling, storage, and disposal to prevent diversion and abuse.
-
Environmental Protection Agency (EPA): While not explicitly listed as a P- or U-series hazardous waste, this compound's classification under the Globally Harmonized System (GHS) as a suspected carcinogen and reproductive toxin indicates that it should be managed as a hazardous pharmaceutical waste to minimize environmental contamination.[1]
Failure to comply with the regulations set by these agencies can result in significant legal and financial penalties.
Quantitative Data for Disposal Management
For clarity and ease of comparison, the following table summarizes key quantitative and qualitative parameters for the disposal of this compound.
| Parameter | Specification | Regulatory Body/Guideline |
| DEA Schedule | III | DEA |
| Hazardous Waste Classification | Recommended as Hazardous (Carcinogenic/Reproductive Toxin) | GHS, NIOSH |
| Primary Disposal Method | Incineration via Reverse Distributor | DEA, EPA |
| Waste Container Type | Black Hazardous Waste Container | EPA |
| Record Keeping Form | DEA Form 41 | DEA |
| Record Retention Period | Minimum 2 years | DEA |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.
Step 1: Segregation and Identification
-
Immediately upon deciding to dispose of this compound, segregate it from active laboratory chemical stocks.
-
Clearly label the container as "Waste - this compound" and include the date of segregation.
Step 2: Contact Environmental Health and Safety (EHS)
-
Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of controlled and hazardous substances.
-
Inform them of your intent to dispose of a Schedule III controlled substance that is also a potential hazardous waste. EHS will provide institution-specific procedures and facilitate the disposal process.
Step 3: Transfer to a DEA-Registered Reverse Distributor
-
The DEA mandates that the disposal of controlled substances be handled by a "reverse distributor."[2] EHS will have a contracted and approved reverse distributor for this purpose.
-
Do not attempt to dispose of this compound through standard chemical waste streams or by flushing it down the drain, which is strictly prohibited.[3]
Step 4: Rendering the Substance "Non-Retrievable"
-
The DEA requires that controlled substances be rendered "non-retrievable" before disposal. This means the substance is permanently altered and cannot be readily extracted or abused.[4]
-
The reverse distributor is responsible for the final destruction, typically through high-temperature incineration, which is the recommended method for hazardous pharmaceutical waste.[3][5]
-
For any residual amounts in vials or on lab equipment, consult with your EHS for approved methods of decontamination. This may involve rinsing with a solvent (e.g., ethanol) and collecting the rinse aid as hazardous waste.
Step 5: Documentation and Record-Keeping
-
Meticulous record-keeping is a legal requirement for the disposal of controlled substances.
-
A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the disposal.[1][6] This form details the substance, quantity, and method of destruction.
-
Two authorized individuals from the laboratory must witness the transfer of the waste to EHS or the reverse distributor and sign the DEA Form 41.[6]
-
Retain a copy of the completed and signed DEA Form 41 for a minimum of two years.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, research institutions can ensure the safe handling and disposal of this compound, thereby protecting their personnel, the environment, and maintaining full regulatory compliance.
References
- 1. Methenolone Acetate | C22H32O3 | CID 252372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Essential Safety and Logistical Information for Handling Metenolone Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of hormonal compounds like Metenolone acetate is paramount. This guide provides essential, step-by-step procedural information for the safe operational use and disposal of this compound, with a focus on personal protective equipment (PPE).
Personal Protective Equipment (PPE) for this compound
A thorough hazard assessment should be conducted to determine the specific PPE required for any given procedure involving this compound.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Type | Standard/Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves | EN 374 | Provides protection against incidental chemical contact. Double gloving is recommended for handling known or suspected reproductive toxicants.[1][3] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles.[1][4] |
| Face Shield | - | To be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][4] | |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-approved Respirator | - | Required when engineering controls are insufficient to control airborne dust or aerosols. The type of respirator should be selected based on a formal hazard assessment.[6] |
| Footwear | Closed-toe Shoes | - | Protects feet from spills and falling objects.[1][2] |
Procedural Guidance for Handling and Disposal
Engineering Controls:
-
Work with this compound in a well-ventilated area.[7]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[5]
Handling Procedures:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[8] Ensure all necessary PPE is available and in good condition.
-
Personal Attire: Wear a lab coat, long pants, and closed-toe shoes.[1][2] Tie back long hair.[9]
-
Donning PPE: Put on safety glasses or goggles and gloves. For tasks with a higher risk of exposure, consider double gloving.[3]
-
Weighing and Transferring: Handle this compound, which is a solid, carefully to avoid creating dust.[6] Use weighing paper or a contained vessel for transfers.
-
Cleaning Up: Clean the work area thoroughly after handling.[5] Decontaminate surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Remove the lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5][10]
Disposal Plan:
-
Chemical Waste: Dispose of excess this compound and any contaminated materials as hazardous waste.[8] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Packaging: Offer excess and expired materials to a licensed hazardous material disposal company.[8]
-
Regulations: Ensure that all federal, state, and local regulations for hazardous waste disposal are followed.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.[7]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: If breathing is difficult, move the person to fresh air.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8]
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. biocrick.com [biocrick.com]
- 7. abmole.com [abmole.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
